Allopregnanolone-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S,17S)-1,2,2,3-tetradeuterio-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,10D,15D/t10?,14-,15+,16-,17+,18-,19-,20-,21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-AGXWJZRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C[C@](C1([2H])[2H])([2H])O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Allopregnanolone-d4: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Allopregnanolone (ALLO), a metabolite of progesterone, is a potent neurosteroid that modulates the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1] Its role in various neurological and psychiatric conditions, including anxiety, depression, and epilepsy, has made it a significant target of research.[2][3] Accurate quantification of endogenous allopregnanolone in biological matrices is crucial for understanding its physiological and pathological roles. Allopregnanolone-d4 is a deuterated analog of allopregnanolone, which serves as an indispensable tool in this research, primarily as an internal standard for mass spectrometry-based quantification.[4] This technical guide provides a comprehensive overview of this compound, its application in research, detailed experimental protocols, and relevant signaling pathways.
Core Concepts: The Role of this compound in Quantitative Analysis
This compound is structurally identical to allopregnanolone, with the exception of four deuterium atoms replacing hydrogen atoms at specific positions. This isotopic labeling results in a molecule with a higher molecular weight but nearly identical physicochemical properties to its endogenous counterpart. This characteristic is fundamental to its use as an ideal internal standard in mass spectrometry (MS) assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]
When a known quantity of this compound is added to a biological sample at the beginning of the sample preparation process, it experiences the same extraction inefficiencies and matrix effects as the endogenous allopregnanolone. By measuring the ratio of the MS signal of the analyte (allopregnanolone) to the internal standard (this compound), researchers can accurately determine the concentration of endogenous allopregnanolone, correcting for any variations during sample processing and analysis.[6]
Allopregnanolone Synthesis Pathway
Allopregnanolone is synthesized from progesterone through a two-step enzymatic process.[7][8] The synthesis of this compound follows a similar pathway, starting from a deuterated progesterone precursor.
Experimental Protocols for Quantification of Allopregnanolone using this compound
The following sections detail validated methodologies for the quantification of allopregnanolone in biological samples, primarily plasma and serum, using this compound as an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for quantifying neurosteroids.
1. Sample Preparation: Protein Precipitation
A simple and effective method for extracting analytes from serum or plasma is protein precipitation.[9][10]
Detailed Steps:
-
To a 100 µL aliquot of serum or plasma, add a known amount of this compound solution.
-
Add a precipitating agent, such as methanol.[9]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions
The separation of allopregnanolone from other endogenous compounds is typically achieved using a C18 analytical column.[9][11]
| Parameter | Value |
| Column | Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in water[10] |
| Mobile Phase B | Methanol[10] |
| Flow Rate | 0.3 mL/min[10] |
| Gradient | Linear gradient from 20% to 95% Methanol[6] |
3. Mass Spectrometry Parameters
Detection is performed using a tandem mass spectrometer in positive ionization mode with Multiple Reaction Monitoring (MRM).[6] The specific precursor and product ion transitions for allopregnanolone and its deuterated internal standard are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Allopregnanolone | 433.3 | 374.4 / 126.1[11] |
| This compound | 437.3 | 378.4 / 126.1 |
4. Method Validation
A validated method should demonstrate linearity, accuracy, and precision.
| Parameter | Typical Value |
| Linearity Range | 0.78 to 1000 ng/mL[9] or 10 to 25,000 pg/mL[11] |
| Correlation Coefficient (r²) | > 0.99 |
| Inter- and Intra-day Accuracy | 90-110%[9][11] |
| Inter- and Intra-day Precision | < 10-15%[9][11] |
| Extraction Recovery | > 95%[9][11] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for neurosteroid analysis, often requiring derivatization to improve volatility and ionization efficiency.[4][5]
1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
Detailed Steps:
-
Add this compound to the biological sample.
-
Perform solid-phase extraction to isolate the steroids.[4]
-
Derivatize the extracted steroids to enhance their volatility and detection by GC-MS. A common method involves the formation of pentafluorobenzyloxime/trimethylsilyl ether derivatives.[4][5]
2. GC-MS Parameters
The analysis is performed using a gas chromatograph coupled to a mass spectrometer operating in negative chemical ionization (NCI) mode and monitoring selected ions (SIM).[4]
| Parameter | Value |
| Ionization Mode | Negative Chemical Ionization (NCI)[4] |
| Detection Mode | Selected Ion Monitoring (SIM)[4] |
Quantitative Data for GC-MS is highly dependent on the derivatization method used and specific instrument tuning.
Signaling Pathway: Allopregnanolone's Modulation of the GABA-A Receptor
Allopregnanolone is a positive allosteric modulator of the GABA-A receptor.[12] It binds to a site on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA.[13] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.[2]
Conclusion
This compound is a critical tool for researchers investigating the role of the neurosteroid allopregnanolone in health and disease. Its use as an internal standard in mass spectrometry-based methods allows for the accurate and precise quantification of endogenous allopregnanolone levels in various biological matrices. The detailed protocols and understanding of the underlying signaling pathways provided in this guide are intended to support the scientific community in advancing our knowledge of this important neuromodulator.
References
- 1. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progesterone and allopregnanolone in the central nervous system: response to injury and implication for neuroprotection [ri.conicet.gov.ar]
- 4. Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. Brain 5α-dihydroprogesterone and allopregnanolone synthesis in a mouse model of protracted social isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Decoding the Allopregnanolone-d4 Certificate of Analysis: A Technical Guide
For researchers, scientists, and drug development professionals, the Certificate of Analysis (C of A) for a deuterated standard like Allopregnanolone-d4 is a critical document that guarantees its identity, purity, and quality. This guide provides an in-depth explanation of a typical this compound C of A, detailing the key analytical tests performed and what the results signify.
Product Information
A Certificate of Analysis begins with fundamental details identifying the specific batch of the compound.
| Parameter | Specification |
| Product Name | This compound |
| Catalogue Number | DVE001423 |
| CAS Number | 203805-85-0[1][2] |
| Molecular Formula | C₂₁H₃₀D₄O₂[1][2][3] |
| Molecular Weight | 322.53 g/mol [1][2] |
| Synonyms | 5α-Pregnan-3α-ol-20-one-17,21,21,21-d4, (3α,5α)-3-hydroxy-pregnan-20-one-d4 |
Physicochemical Properties
This section outlines the physical and chemical characteristics of this compound.
| Test | Specification | Result |
| Appearance | White to Off-White Solid | Conforms |
| Solubility | Chloroform (Slightly), Methanol (Slightly)[3] | Conforms |
Quality Control and Purity Assessment
The core of the C of A lies in the analytical data that confirms the compound's structure and purity. The following sections detail the methodologies behind these crucial tests.
Identity Confirmation
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique used to elucidate the molecular structure of a compound. For this compound, ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are employed to confirm the presence and connectivity of atoms in the steroid backbone and to verify the positions of the deuterium labels.
| Test | Specification | Result |
| ¹H NMR | Conforms to structure | Conforms |
| ¹³C NMR | Conforms to structure | Conforms |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A small, precisely weighed amount of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d, Methanol-d₄).
-
Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, the absence of signals at the positions corresponding to the deuterated sites confirms successful labeling. For ¹³C NMR, the carbon signals will show characteristic shifts and possibly splitting patterns due to the attached deuterium atoms.
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns are compared against a reference spectrum of non-deuterated Allopregnanolone and theoretical predictions to confirm the structural integrity and the location of the deuterium atoms.
b) Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. For a deuterated compound, it also verifies the incorporation of the deuterium atoms.
| Test | Specification | Result |
| Mass Spectrum | Conforms to structure | Conforms |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC.
-
Ionization: The molecules are ionized, often using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion. The resulting spectrum should show a prominent peak corresponding to the molecular weight of this compound (322.53 g/mol ).
Purity Determination
a) High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound by separating it from any potential impurities.
| Test | Specification | Result |
| Purity (HPLC) | ≥ 98% | 99.64% |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic System: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase column).
-
Mobile Phase: A mixture of solvents (e.g., acetonitrile and water) is used to elute the compound from the column. The composition of the mobile phase can be constant (isocratic) or varied over time (gradient) to achieve optimal separation.
-
Detection: As the compound and any impurities elute from the column, they are detected by a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Data Analysis: The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.
Isotopic Purity
For a deuterated standard, it is crucial to determine the percentage of the compound that is correctly labeled with the desired number of deuterium atoms.
| Test | Specification | Result |
| Isotopic Purity | ≥ 95% | 98.9% |
Experimental Protocol: Isotopic Purity by Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer is used to analyze the isotopic distribution of the molecular ion peak.
-
Data Analysis: The relative intensities of the peaks corresponding to the unlabeled compound (d0), and those with one (d1), two (d2), three (d3), and four (d4) deuterium atoms are measured. The isotopic purity is reported as the percentage of the d4 species relative to the sum of all isotopic species.
Visualizing the Workflow and Pathways
This compound Analysis Workflow
The following diagram illustrates the typical workflow for the analysis of this compound as detailed in a Certificate of Analysis.
Caption: Workflow for this compound Certificate of Analysis.
Allopregnanolone Biosynthesis Pathway
Allopregnanolone is a neurosteroid and a metabolite of progesterone. Understanding its biosynthesis is crucial for many research applications.
Caption: Simplified biosynthesis pathway of Allopregnanolone from Progesterone.
Conclusion
The Certificate of Analysis for this compound is a comprehensive document that provides researchers with the necessary assurance of the product's quality and integrity. By understanding the methodologies behind each test and how to interpret the results, scientists can confidently use this deuterated standard in their analytical and research applications, such as in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of endogenous Allopregnanolone.[2]
References
In-Depth Technical Guide: Chemical Properties and Stability of Allopregnanolone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopregnanolone-d4 is the deuterated analog of Allopregnanolone, a neurosteroid known for its role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Its effects on the central nervous system have made it a molecule of significant interest in the development of therapeutics for conditions such as postpartum depression, anxiety, and other neurological disorders. The incorporation of deuterium isotopes provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, where it serves as a stable, non-radioactive internal standard for mass spectrometry-based quantification of Allopregnanolone. This guide provides a comprehensive overview of the chemical properties and stability of this compound, essential for its proper handling, storage, and application in a research setting.
Chemical Properties of this compound
This compound shares a core structure with its non-deuterated counterpart, with the key difference being the substitution of four hydrogen atoms with deuterium. This isotopic labeling results in a higher molecular weight, which is crucial for its use as an internal standard in analytical methods.
| Property | Value | Source |
| Chemical Name | 5α-Pregnan-3α-ol-20-one-17,21,21,21-d4 | [1] |
| CAS Number | 203805-85-0 | [1] |
| Molecular Formula | C₂₁H₃₀D₄O₂ | [1] |
| Molecular Weight | 322.53 g/mol | [1] |
| Appearance | White to Off-White Solid | [2] |
| Purity | ≥98% | [2] |
| Isotopic Purity | Deuterium incorporation ≥99% | [2] |
Stability and Storage
The stability of this compound is a critical factor for ensuring the accuracy and reproducibility of experimental results. While specific long-term stability studies on this compound are not extensively published, data from its non-deuterated form, Allopregnanolone (also known as brexanolone), and general principles of handling deuterated steroids provide a strong basis for recommended practices.
Storage Conditions: For long-term storage, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture.[2] Under these conditions, the non-deuterated form is reported to be stable for at least five years. It is reasonable to expect a similar long-term stability for the deuterated analog when stored appropriately.
Solution Stability: Once dissolved, the stability of this compound in solution is more limited. For the non-deuterated form, brexanolone, solutions are stable for up to 12 hours at room temperature and for up to 96 hours when refrigerated at 2-8°C. It is recommended to prepare solutions fresh and use them promptly. If storage of solutions is necessary, they should be kept at low temperatures (-20°C or -80°C) and for the shortest duration possible to minimize the risk of degradation.
Degradation Pathways: Steroids, in general, are susceptible to degradation through oxidation, hydrolysis, and photolysis. The ketone and hydroxyl functional groups in this compound are potential sites for such reactions. Forced degradation studies on related steroids often involve exposure to acidic, basic, and oxidative conditions to identify potential degradation products. While specific degradation products for this compound have not been detailed in the available literature, it is prudent to protect the compound from harsh chemical environments and light.
Experimental Protocols
Protocol for Preparing a Standard Solution of this compound
This protocol outlines the steps for preparing a stock solution and working standards of this compound for use in analytical methods such as LC-MS/MS.
Materials:
-
This compound solid
-
Methanol (LC-MS grade) or other suitable solvent
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.
-
Weighing: Accurately weigh a precise amount of this compound solid using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a volumetric flask of appropriate size. Add a small amount of the chosen solvent (e.g., methanol) to dissolve the solid completely.
-
Dilution to Volume: Once dissolved, dilute the solution to the mark with the solvent. Mix the solution thoroughly by inverting the flask multiple times to ensure homogeneity. This is the stock solution.
-
Working Standards: Prepare a series of working standards by performing serial dilutions of the stock solution with the appropriate solvent.
Experimental Workflow for the Analysis of Allopregnanolone using LC-MS/MS with this compound as an Internal Standard
This workflow describes a typical procedure for the quantification of Allopregnanolone in a biological matrix (e.g., plasma) using a deuterated internal standard.
Caption: LC-MS/MS workflow for Allopregnanolone quantification.
Signaling Pathway
Allopregnanolone exerts its primary effects through the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel. This interaction enhances the inhibitory effects of GABA, leading to a hyperpolarization of the neuron and a decrease in neuronal excitability.
Caption: Allopregnanolone's modulation of the GABA-A receptor.
Conclusion
This compound is an indispensable tool for researchers studying the pharmacology and pharmacokinetics of Allopregnanolone. A thorough understanding of its chemical properties, particularly its stability, is paramount for its effective use as an internal standard. By adhering to the storage and handling guidelines outlined in this guide, researchers can ensure the integrity of their samples and the reliability of their experimental data. The provided experimental protocols and diagrams offer a practical framework for the application of this compound in a laboratory setting.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to the Rationale for Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and metabolic studies, the pursuit of accuracy and precision is paramount. The use of internal standards in chromatographic and mass spectrometric assays is a fundamental practice to control for analytical variability. Among the choices for internal standards, stable isotope-labeled (SIL) compounds, and specifically deuterated internal standards, have emerged as the preferred choice for achieving the highest quality data. This technical guide provides an in-depth exploration of the rationale, practical application, and core principles behind the use of deuterated internal standards.
The Fundamental Role of an Internal Standard
An internal standard (IS) is a compound of known concentration that is added to all calibration standards, quality control samples, and study samples before analysis.[1][2] Its primary purpose is to correct for variations that can occur at multiple stages of an analytical workflow, including:
-
Sample Preparation: Compensating for losses during extraction, evaporation, and reconstitution.[1]
-
Chromatographic Separation: Accounting for minor fluctuations in injection volume and retention time.
-
Mass Spectrometric Detection: Correcting for variations in ionization efficiency, often referred to as matrix effects.[1]
By calculating the ratio of the analyte's response to the internal standard's response, these sources of error can be effectively normalized, leading to more accurate and precise quantification.[1]
Why Deuterated Internal Standards are the Ideal Choice
While structurally similar analog compounds can be used as internal standards, they are not identical to the analyte and can exhibit different behaviors during analysis.[3] Deuterated internal standards, which are chemically identical to the analyte but with one or more hydrogen atoms replaced by deuterium (²H), offer several distinct advantages that make them the "gold standard" in quantitative bioanalysis.[2]
-
Identical Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts.[1] This ensures they behave similarly during sample extraction, chromatography, and ionization.
-
Co-elution with the Analyte: Ideally, a deuterated internal standard will co-elute with the analyte from the liquid chromatography (LC) column. This is crucial for compensating for matrix effects that can suppress or enhance the analyte signal at a specific retention time.[4]
-
Superior Correction for Matrix Effects: Because the deuterated standard experiences the same ionization suppression or enhancement as the analyte at the same time, it provides the most accurate correction for these unpredictable matrix-induced variations.[1]
The logical decision-making process for selecting an internal standard, highlighting the superiority of deuterated standards, can be visualized as follows:
Caption: Decision tree for internal standard selection in bioanalysis.
Quantitative Data Presentation: The Impact of Deuterated Standards
The theoretical advantages of deuterated internal standards are borne out in experimental data. The use of a SIL internal standard significantly improves the precision and accuracy of bioanalytical methods compared to using a structural analog.
| Parameter | Structural Analog IS | Deuterated (SIL) IS | Reference |
| Mean Bias (%) | 96.8 | 100.3 | [5] |
| Standard Deviation of Bias (%) | 8.6 | 7.6 | [5] |
| Number of Samples (n) | 284 | 340 | [5] |
| Table 1: Comparison of assay performance for the anticancer agent kahalalide F using a structural analog versus a deuterated internal standard. |
The data in Table 1 demonstrates that the deuterated internal standard resulted in a mean bias closer to the true value of 100% and a significantly lower variance, indicating improved precision.[5]
In the analysis of pesticides in complex matrices like cannabis, the use of deuterated internal standards is critical for maintaining accuracy across different sample types.
| Analyte (Imidacloprid) | Accuracy without IS (%) | RSD without IS (%) | Accuracy with Deuterated IS (%) | RSD with Deuterated IS (%) | Reference |
| Quality Control Level 1 | Varies by >60% | >50% | Within 25% | <20% | [6] |
| Quality Control Level 2 | Varies by >60% | >50% | Within 25% | <20% | [6] |
| Quality Control Level 3 | Varies by >60% | >50% | Within 25% | <20% | [6] |
| Table 2: Impact of deuterated internal standards on the accuracy and precision of imidacloprid quantification in different cannabis matrices. |
As shown in Table 2, without a deuterated internal standard, the accuracy and precision of the measurements were poor and highly variable between matrices. The introduction of deuterated standards brought the accuracy and precision within acceptable limits.[6]
Experimental Protocols: Implementing Deuterated Internal Standards
The following sections provide a generalized, step-by-step protocol for the use of a deuterated internal standard in a typical LC-MS/MS workflow for the quantification of a small molecule drug in human plasma and for a targeted metabolomics study.
General LC-MS/MS Workflow
The overall process for utilizing a deuterated internal standard in a quantitative LC-MS/MS assay is depicted in the following workflow diagram.
Caption: A typical experimental workflow for sample analysis using a deuterated internal standard.
Detailed Methodology for Drug Quantification in Plasma
This protocol outlines the key steps for quantifying a therapeutic drug in plasma samples.
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte (drug) and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From these stocks, prepare a series of working standard solutions for the calibration curve and quality control (QC) samples by serial dilution.
-
Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
Aliquot 50 µL of plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
Add 50 µL of the working deuterated internal standard solution to each tube and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A UHPLC system with a C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
-
MRM Transitions: Optimize and monitor at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Detailed Methodology for Targeted Metabolomics
This protocol is adapted for the analysis of a panel of metabolites in biological samples.
-
Preparation of Internal Standard Mixture:
-
Prepare a stock solution mixture containing all the corresponding deuterated internal standards for the targeted metabolites at a known concentration in a suitable solvent.
-
-
Sample Extraction:
-
Homogenize approximately 30 mg of frozen tissue in 500 µL of ice-cold methanol.[7]
-
Spike 300 µL of the homogenate with 40 µL of the deuterated lipid internal standard mix.[7]
-
Perform a biphasic extraction by adding 1 mL of ice-cold methyl tert-butyl ether (MTBE) and 250 µL of ice-cold water.[7]
-
Vortex and centrifuge to separate the upper organic (lipid) and lower aqueous (polar metabolite) phases.[7]
-
Further precipitate proteins from the aqueous phase by adding a cold mixture of acetone/acetonitrile/methanol.[7]
-
Dry the metabolic extracts and resuspend in a suitable solvent for LC-MS analysis.[7]
-
-
LC-MS/MS Analysis:
-
Employ chromatographic conditions optimized for the separation of the target class of metabolites (e.g., HILIC for polar metabolites, reversed-phase for lipids).
-
Use a triple quadrupole mass spectrometer with scheduled MRM to monitor the transitions for each metabolite and its corresponding deuterated internal standard.
-
-
Data Analysis:
-
Process the data as described in the previous protocol, using the peak area ratio of each metabolite to its deuterated internal standard for quantification.
-
Visualization of a Key Application: Metabolic Pathway Analysis
Deuterated and other stable isotope-labeled compounds are not only used as internal standards for quantification but also as tracers to elucidate metabolic pathways. For example, by feeding cells with ¹³C-labeled glucose, the flow of carbon atoms through glycolysis can be tracked.
Caption: Simplified glycolysis pathway showing the flow of labeled carbon from glucose to pyruvate.
Potential Pitfalls and Considerations
While deuterated internal standards are highly effective, it is crucial to be aware of potential challenges:
-
Deuterium Isotope Effect: The slightly stronger C-D bond compared to the C-H bond can sometimes lead to a small difference in retention time between the analyte and the deuterated standard on a chromatographic column.[8] If this separation is significant, it could lead to differential matrix effects, undermining the purpose of the internal standard.
-
Isotopic Purity: The deuterated standard should have high isotopic purity to prevent contribution to the analyte signal.
-
Deuterium-Hydrogen Exchange: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, which would compromise the integrity of the standard. Careful selection of the deuteration position on the molecule can mitigate this risk.
Conclusion
The use of deuterated internal standards represents a cornerstone of modern quantitative analysis, particularly in LC-MS-based applications. Their ability to mimic the behavior of the analyte throughout the entire analytical process provides unparalleled correction for experimental variability, most notably matrix effects. While potential challenges such as the deuterium isotope effect exist, careful method development and validation can ensure the robust and reliable performance of these invaluable analytical tools. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards are essential for generating high-quality, reproducible, and defensible quantitative data.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. lcms.cz [lcms.cz]
- 7. Untargeted Metabolomics & Targeted Lipidomics [protocols.io]
- 8. waters.com [waters.com]
Allopregnanolone-d4 vs. Non-Labeled Allopregnanolone: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Allopregnanolone, a metabolite of progesterone, is a potent endogenous neurosteroid that has garnered significant attention in the scientific community for its role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] Its involvement in a range of physiological and pathological processes, including anxiety, depression, and neurogenesis, has made it a key target in drug discovery and development. In the laboratory setting, particularly in quantitative analysis, a deuterated form of this molecule, allopregnanolone-d4, is frequently employed. This technical guide provides a comprehensive comparison of this compound and its non-labeled counterpart, focusing on their core properties, analytical applications, and the underlying principles that govern their use in research.
Core Differences and Primary Applications
The fundamental distinction between allopregnanolone and this compound lies in their isotopic composition. In this compound, four hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This substitution results in an increased molecular weight, a property that is central to its primary application.
This compound is predominantly utilized as an internal standard in analytical techniques, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8][9] The rationale for this application is rooted in the principles of isotope dilution mass spectrometry. Since this compound is chemically and structurally almost identical to the endogenous, non-labeled allopregnanolone, it exhibits nearly the same behavior during sample preparation (e.g., extraction, derivatization) and chromatographic separation. However, due to its higher mass, it can be distinctly detected and quantified by the mass spectrometer. By adding a known amount of this compound to a biological sample, it serves as a reference to accurately calculate the concentration of the endogenous, non-labeled allopregnanolone, correcting for any sample loss or variability during the analytical process.
Non-labeled allopregnanolone , on the other hand, is the endogenous molecule of interest and the subject of physiological and pharmacological studies. Its interactions with the GABA-A receptor, its metabolic pathways, and its therapeutic effects are the primary areas of investigation.
Data Presentation: A Comparative Overview
While extensive research has been conducted on the properties of non-labeled allopregnanolone, direct comparative studies detailing the physicochemical and biological properties of this compound are scarce. The scientific consensus, supported by its widespread use as an internal standard, is that the deuteration at non-metabolically active sites has a negligible impact on its biological activity.
Table 1: Physicochemical Properties
| Property | Non-Labeled Allopregnanolone | This compound | Key Differences & Implications |
| Molecular Formula | C₂₁H₃₄O₂ | C₂₁H₃₀D₄O₂ | Different isotopic composition. |
| Molecular Weight | ~318.5 g/mol | ~322.5 g/mol | The ~4 Da mass difference is the basis for its use as an internal standard in mass spectrometry. |
| Solubility & pKa | Expected to be virtually identical | Expected to be virtually identical | Ensures similar behavior during sample extraction and chromatography. |
Table 2: Biological and Pharmacokinetic Properties (Inferred and Reported)
| Property | Non-Labeled Allopregnanolone | This compound | Key Differences & Implications |
| Primary Target | GABA-A Receptor | GABA-A Receptor | Assumed to have the same biological target. |
| Binding Affinity (GABA-A Receptor) | Potent positive allosteric modulator.[1][2][3] | Expected to be nearly identical to the non-labeled form. No direct comparative studies found. | The validity as an internal standard relies on this near-identical binding. |
| Metabolism | Primarily metabolized by 5α-reductase and 3α-hydroxysteroid dehydrogenases.[1][4] | May exhibit a minor kinetic isotope effect, potentially leading to a slightly slower rate of metabolism. | This effect is generally considered negligible for its role as an internal standard but could be relevant in specific metabolic studies. |
| In Vivo Half-Life | Subject to rapid metabolism.[4] | Potentially slightly longer than the non-labeled form due to the kinetic isotope effect, though this is not well-documented. | This minor difference does not preclude its use as an internal standard in most applications. |
Experimental Protocols
Quantification of Allopregnanolone in Biological Samples using LC-MS/MS with this compound Internal Standard
This protocol provides a general methodology for the quantification of endogenous allopregnanolone in serum or plasma.
1. Sample Preparation:
-
To 100 µL of serum or plasma, add a known concentration of this compound (e.g., 1 ng/mL) in a suitable solvent like methanol.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization (Optional but common for enhancing sensitivity):
-
Reconstitute the dried extract in a derivatizing agent solution (e.g., 2-hydrazino-1-methylpyridine in a suitable solvent).
-
Incubate the mixture to allow for the derivatization of the ketone group of allopregnanolone.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Reconstitute the derivatized sample in the mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both non-labeled allopregnanolone and this compound.
-
Example Transition for Non-labeled Allopregnanolone: [M+H]+ → specific fragment ion
-
Example Transition for this compound: [M+H]+ → specific fragment ion (with a 4 Da mass shift)
-
-
4. Quantification:
-
Generate a calibration curve using known concentrations of non-labeled allopregnanolone spiked with the same constant concentration of this compound.
-
Calculate the peak area ratio of the analyte (non-labeled allopregnanolone) to the internal standard (this compound) for both the calibrators and the unknown samples.
-
Determine the concentration of allopregnanolone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Signaling Pathway of Allopregnanolone
Caption: Biosynthesis and mechanism of action of allopregnanolone.
Experimental Workflow: Quantification of Allopregnanolone
References
- 1. mdpi.com [mdpi.com]
- 2. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids: Fit-for-Purpose Validation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma. | Semantic Scholar [semanticscholar.org]
Commercial Suppliers of Allopregnanolone-d4 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of Allopregnanolone-d4 (Allop-d4), a crucial internal standard for the accurate quantification of allopregnanolone in various biological matrices. This document outlines key supplier information, a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a visualization of the principal signaling pathway of its non-deuterated counterpart, allopregnanolone.
Commercial Supplier Landscape for this compound
This compound is primarily utilized as an internal standard in bioanalytical assays due to its similar chemical and physical properties to the endogenous neurosteroid allopregnanolone, with the key difference of a higher mass. This allows for precise quantification by correcting for sample loss during preparation and variations in instrument response. Several reputable commercial suppliers offer this compound for research purposes. A comparative summary of their product specifications is presented below.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Price |
| Veeprho | This compound | 203805-85-0 | C₂₁H₃₀D₄O₂ | 322.53 | Information available upon request | Custom quantities available upon request | Price available upon request |
| Clearsynth | Allopregnanolone D4 | 203805-85-0 | C₂₁H₃₀D₄O₂ | 322.53 | Information available upon request | Available for R&D and bulk quantities | Price available upon request |
| LGC Standards (distributor for TRC) | Pregnenolone-d4 (related compound) | Not specified for this compound | C₂₁H₂₈D₄O₂ | 320.27 | Isotopic Purity: 98.9% (d4) | 10 mg, 50 mg, 100 mg | Price available upon request |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. While a direct Certificate of Analysis for this compound from LGC Standards was not publicly available, the provided data for a related deuterated pregnenolone from their supplier (Toronto Research Chemicals - TRC) indicates the typical quality and characterization data provided.
Experimental Protocol: Quantification of Allopregnanolone using this compound Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of allopregnanolone from plasma samples using this compound as an internal standard. This method is adaptable for other biological matrices with appropriate modifications.
1. Materials and Reagents
-
Allopregnanolone standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Standard and Internal Standard Preparation
-
Prepare stock solutions of allopregnanolone and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of allopregnanolone by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.
3. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard solution and vortex briefly.
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate allopregnanolone from other matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Allopregnanolone: Monitor a specific precursor-to-product ion transition (e.g., m/z 319.3 -> 271.2).
-
This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 323.3 -> 275.2).
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of allopregnanolone to this compound against the concentration of the allopregnanolone standards.
-
Determine the concentration of allopregnanolone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Allopregnanolone Signaling Pathway
Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its mechanism of action involves binding to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding event enhances the receptor's affinity for GABA, thereby increasing the frequency and duration of chloride channel opening in response to GABA. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
Caption: Allopregnanolone's positive allosteric modulation of the GABA-A receptor.
Experimental Workflow for Allopregnanolone Quantification
The following diagram illustrates the logical flow of the experimental protocol for quantifying allopregnanolone using its deuterated internal standard.
Caption: Workflow for Allopregnanolone quantification using an internal standard.
Understanding the Isotopic Purity of Allopregnanolone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical quality attribute of isotopic purity for Allopregnanolone-d4, a deuterated analog of the neurosteroid Allopregnanolone. Utilized extensively as an internal standard in quantitative bioanalysis, the precise characterization of its isotopic composition is paramount for ensuring the accuracy and reliability of analytical data. This document details the synthesis, analytical methodologies for purity assessment, and presents representative quantitative data.
Synthesis and Purification of this compound
The synthesis of this compound involves the introduction of four deuterium atoms into the Allopregnanolone molecule. While specific proprietary synthesis routes may vary between manufacturers, a common strategy involves the stereoselective reduction of a suitable precursor steroid. For instance, a synthetic route could involve the use of a deuterated reducing agent to introduce deuterium at specific positions. The general pathway for the biosynthesis of the parent compound, Allopregnanolone, from cholesterol is well-established, involving intermediates such as Pregnenolone and Progesterone.
Following synthesis, purification is critical to remove unreacted starting materials, non-deuterated Allopregnanolone, and other process-related impurities. High-performance liquid chromatography (HPLC) is a standard and effective technique for this purpose, capable of achieving high levels of chemical purity (e.g., >99%).
Isotopic Purity Analysis: Experimental Protocols
The determination of isotopic purity involves confirming the number and location of deuterium atoms and quantifying the distribution of different isotopic species (isotopologues). This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS) for Isotopic Distribution
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for determining the isotopic distribution and purity of this compound. By comparing the mass-to-charge ratio (m/z) of the deuterated standard to its unlabeled counterpart, the degree of deuterium incorporation can be quantified.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120, 50 × 4.6 mm, 2.7 µm particle size) is suitable for the separation of Allopregnanolone and its deuterated analog from matrix components.[1]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.[2]
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is often used. Derivatization with reagents like 2-hydrazinopyridine can be used to enhance ionization efficiency.[2][3]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both unlabeled Allopregnanolone and this compound.
-
Allopregnanolone (unlabeled): An example of an MRM transition could be m/z 319.3 → 283.3.
-
This compound: The corresponding transition would be monitored at m/z 323.3 → 287.3. In a study using derivatized analytes, MRM transitions of 437.3→378.4 were monitored for derivatized this compound.[1]
-
-
-
Data Analysis:
-
A full scan mass spectrum is acquired to identify the molecular ion cluster of this compound.
-
The intensities of the ion signals corresponding to the unlabeled (d0), and the various deuterated species (d1, d2, d3, d4) are measured.
-
The isotopic purity is calculated based on the relative abundance of the d4 species compared to the sum of all isotopic species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the identity and structure of the this compound molecule and to verify the specific positions of deuterium incorporation. Both ¹H NMR and ²H NMR can be employed.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
-
¹H NMR: In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals at the positions of deuteration, when compared to the spectrum of unlabeled Allopregnanolone, confirms successful deuterium incorporation.
-
²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms in the molecule, providing direct evidence of their presence and chemical environment.
-
Data Analysis: The chemical shifts and coupling constants are compared with those of an authentic standard of unlabeled Allopregnanolone to confirm the structural integrity. The integration of the residual proton signals in ¹H NMR can also provide a semi-quantitative measure of isotopic enrichment.
Quantitative Data Summary
The isotopic purity of a batch of this compound is typically reported in a Certificate of Analysis. The following table provides representative data for a similar deuterated steroid, Pregnenolone-d4, which illustrates the typical format for presenting isotopic distribution data.[4]
| Parameter | Specification | Result |
| Chemical Purity (HPLC) | Report Result | 99.64% |
| Isotopic Purity | >95% | 98.9% |
| Isotopic Distribution | ||
| d0 | Normalized Intensity | 0.12% |
| d1 | Normalized Intensity | 0.17% |
| d2 | Normalized Intensity | 0.15% |
| d3 | Normalized Intensity | 3.31% |
| d4 | Normalized Intensity | 96.26% |
Note: Data presented is for Pregnenolone-d4 as a representative example of isotopic purity analysis for a deuterated steroid.[4]
Diagrams and Workflows
Allopregnanolone Signaling Pathway
Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system.
Caption: Allopregnanolone's modulation of the GABA-A receptor.
Isotopic Purity Assessment Workflow
The following diagram illustrates the logical workflow for the synthesis and quality control of this compound.
Caption: Workflow for this compound synthesis and quality control.
References
- 1. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived… [ouci.dntb.gov.ua]
- 4. lgcstandards.com [lgcstandards.com]
Methodological & Application
Application Notes & Protocols: Quantification of Allopregnanolone in Human Plasma by LC-MS/MS using Allopregnanolone-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Allopregnanolone is a neurosteroid that acts as a positive allosteric modulator of the GABA-A receptor in the central nervous system. Its quantification in biological matrices is crucial for research in neurology, psychiatry, and drug development. This document provides a detailed protocol for the sensitive and selective quantification of allopregnanolone in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Allopregnanolone-d4 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[1][2]
Experimental Protocols
Materials and Reagents
-
Allopregnanolone analytical standard
-
This compound internal standard
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
-
Zinc sulfate solution (for protein precipitation)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of allopregnanolone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the allopregnanolone stock solution with methanol to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.[3]
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 10-25,000 pg/mL) and quality control samples at low, medium, and high concentrations.[4]
Sample Preparation: Protein Precipitation
This protocol outlines a simple and effective protein precipitation method for extracting allopregnanolone from plasma.
-
To 200 µL of plasma sample, calibration standard, or QC, add 10 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile or a zinc sulfate solution to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 water:methanol).[5]
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| HPLC System | A high-performance liquid chromatography system such as a Thermo Scientific Vanquish Horizon[5] or equivalent. |
| Column | Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm)[6] or Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm).[4] |
| Mobile Phase A | 0.1% Formic Acid in Water.[7][8][9][10] |
| Mobile Phase B | Methanol.[7][8][9][10] |
| Flow Rate | 0.3 mL/min.[7][8][9][10] |
| Gradient | A linear gradient optimized for the separation of allopregnanolone from its isomers. |
| Column Temperature | 45°C.[11] |
| Injection Volume | 10 µL. |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer such as a Thermo Scientific TSQ Quantiva.[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (method dependent). |
| MRM Transitions | To be optimized for the specific instrument. |
| Dwell Time | 100 ms. |
| Collision Gas | Argon. |
| Source Temperature | To be optimized for the specific instrument. |
Data Presentation
The following tables summarize the expected performance characteristics of the described method.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (pg/mL) | LLOQ (pg/mL) | Correlation Coefficient (r²) |
| Allopregnanolone | 10 - 25,000 | 10 - 40 | >0.99 |
Data compiled from multiple sources indicating typical performance.[4][7][8][9][10]
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | < 15% | < 15% | ± 15% |
| Medium | < 15% | < 15% | ± 15% |
| High | < 15% | < 15% | ± 15% |
Typical acceptance criteria for bioanalytical method validation.[4][5][6]
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Allopregnanolone | > 90% |
Data based on reported recovery values.[6]
Visualizations
Caption: Experimental workflow for allopregnanolone quantification.
References
- 1. Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids: Fit-for-Purpose Validation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Determination of Neuroactive Steroids [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC–MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma [ruidera.uclm.es]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma. | Semantic Scholar [semanticscholar.org]
- 10. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes and Protocols for the Quantification of Allopregnanolone in Brain Tissue using Allopregnanolone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopregnanolone (ALLO), a metabolite of progesterone, is a potent neurosteroid that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[1][2][3] Its role in various neurological and psychiatric conditions has led to a growing interest in its quantification in brain tissue for both basic research and drug development. This document provides a detailed application note and protocol for the sensitive and selective quantification of allopregnanolone in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Allopregnanolone-d4 as a stable isotope-labeled internal standard.
Experimental Protocols
Brain Tissue Homogenization
A critical first step in the analysis of allopregnanolone from brain tissue is the efficient homogenization of the tissue to release the analyte.
Materials:
-
Brain tissue sample (fresh or frozen)
-
Ice-cold homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Potter-Elvehjem homogenizer or bead-based homogenizer
-
Centrifuge
Protocol:
-
Weigh the frozen or fresh brain tissue sample.
-
Place the tissue in a pre-chilled homogenization tube.
-
Add a specific volume of ice-cold homogenization buffer (e.g., 1:10 w/v).
-
Homogenize the tissue on ice until a uniform homogenate is achieved. For bead-based homogenizers, follow the manufacturer's instructions for cycle and time.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for further processing.
Sample Extraction
Extraction of allopregnanolone from the brain homogenate is crucial to remove interfering substances like lipids and proteins. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed methods.
Materials:
-
C18 SPE cartridges
-
Methanol
-
Water
-
This compound internal standard solution
-
Nitrogen evaporator
Protocol:
-
To the brain homogenate supernatant, add a known concentration of this compound internal standard.
-
Condition the C18 SPE cartridge by washing with methanol followed by water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the allopregnanolone and the internal standard with a high percentage of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[4]
Materials:
-
Organic solvent (e.g., ethyl acetate, diethyl ether, or a mixture of hexane and ethyl acetate)
-
This compound internal standard solution
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To the brain homogenate supernatant, add a known concentration of this compound internal standard.
-
Add 2-3 volumes of the organic solvent to the sample.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at a moderate speed (e.g., 3,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer) to a clean tube.
-
Repeat the extraction of the aqueous layer with the organic solvent to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted sample is analyzed by LC-MS/MS for the separation and detection of allopregnanolone and its internal standard.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 2.1 x 100 mm, 2.6 µm) is commonly used.[5]
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimized for maximum signal intensity of the analytes (e.g., ion spray voltage, source temperature, gas flows).
Data Presentation
The following tables summarize typical quantitative parameters for the analysis of allopregnanolone.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18 Reversed-Phase |
| Mobile Phase | Water/Methanol or Acetonitrile with formic acid/ammonium formate |
| Ionization Mode | ESI+ |
| Detection Mode | MRM |
| Internal Standard | This compound |
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Allopregnanolone | 301.2 | 135.1 | 24 |
| 301.2 | 105.1 | 52 | |
| This compound | 305.3 | 135.1 | 24 |
Note: Collision energies are instrument-dependent and require optimization.
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 pg/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Recovery | > 85% |
Mandatory Visualization
Allopregnanolone Biosynthesis and Action Pathway
Caption: Allopregnanolone biosynthesis from progesterone and its action on the GABA-A receptor.
Experimental Workflow
Caption: Workflow for the quantification of allopregnanolone in brain tissue.
References
- 1. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]
- 3. Progesterone - Wikipedia [en.wikipedia.org]
- 4. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Allopregnanolone in Human Plasma using a Validated GC-MS Method with Allopregnanolone-d4 Internal Standard
Application Note & Protocol
Introduction
Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) is a neurosteroid synthesized from progesterone that acts as a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Its role in modulating neuronal activity has implicated it in a variety of physiological and pathological processes, including mood regulation, anxiety, and stress responses. Accurate quantification of allopregnanolone in biological matrices is crucial for research in neuroscience and drug development. This application note provides a detailed protocol for the sensitive and selective quantification of allopregnanolone in human plasma using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard, Allopregnanolone-d4.
Biological Significance and Signaling Pathway
Allopregnanolone is synthesized from cholesterol through a series of enzymatic reactions. Cholesterol is first converted to pregnenolone, which is then metabolized to progesterone. Progesterone is subsequently reduced to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase, and finally, 3α-hydroxysteroid dehydrogenase (3α-HSD) converts 5α-DHP to allopregnanolone.
The primary mechanism of action of allopregnanolone is its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. By binding to a site distinct from the GABA binding site, allopregnanolone enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This potentiation of GABAergic inhibition results in a calming and anxiolytic effect.
Allopregnanolone Synthesis and Signaling Pathway.
Experimental Protocol
This protocol outlines the procedure for the extraction, derivatization, and GC-MS analysis of allopregnanolone from human plasma.
Materials and Reagents
-
Allopregnanolone certified standard (≥98% purity)
-
This compound (≥98% purity, deuterated internal standard)
-
Human plasma (drug-free)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Hydroxylamine hydrochloride (≥99%)
-
Pyridine (≥99.8%)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Nitrogen gas, high purity
-
Glass centrifuge tubes (15 mL)
-
Autosampler vials with inserts (2 mL)
Experimental Workflow
Experimental Workflow for Allopregnanolone Analysis.
Step-by-Step Method
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of Allopregnanolone and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare a working internal standard solution of this compound at a concentration of 10 ng/mL in methanol.
-
-
Sample Preparation and Extraction:
-
Thaw human plasma samples at room temperature.
-
To a 1 mL plasma sample in a glass centrifuge tube, add 10 µL of the 10 ng/mL this compound internal standard solution and vortex for 10 seconds.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
-
Elute the analytes with 3 mL of MTBE into a clean glass tube.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Step 1: Oximation:
-
To the dried residue, add 50 µL of a 2% (w/v) solution of hydroxylamine hydrochloride in pyridine.
-
Vortex for 30 seconds and incubate at 60°C for 60 minutes.
-
-
Step 2: Silylation:
-
After cooling to room temperature, add 50 µL of MSTFA with 1% TMCS.
-
Vortex for 30 seconds and incubate at 60°C for 30 minutes.
-
-
Transfer the final derivatized sample to an autosampler vial with an insert for GC-MS analysis.
-
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, 1.2 mL/min |
| Injection Mode | Splitless, 1 µL |
| Injector Temperature | 280°C |
| Oven Temperature Program | |
| Initial Temperature | 150°C, hold for 1 min |
| Ramp 1 | 20°C/min to 250°C |
| Ramp 2 | 5°C/min to 280°C |
| Ramp 3 | 30°C/min to 320°C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 290°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
The following ions should be monitored for the trimethylsilyl (TMS) derivatives of Allopregnanolone and its deuterated internal standard:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Allopregnanolone-TMS | 390.3 | 375.3 |
| This compound-TMS | 394.3 | 379.3 |
Data Presentation and Quantitative Results
The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ).
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of Allopregnanolone to this compound against the concentration of the calibration standards. The curve demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1.0 | 0.115 |
| 5.0 | 0.572 |
| 10.0 | 1.148 |
| 50.0 | 5.761 |
| 100.0 | 11.532 |
| Correlation Coefficient (r²) | > 0.998 |
Method Performance
The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three different concentrations (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV, n=6) | Inter-assay Precision (%CV, n=18) | Accuracy (Recovery %) |
| Low QC | 0.3 | 6.8 | 8.2 | 95.7 |
| Medium QC | 7.5 | 4.5 | 6.1 | 102.3 |
| High QC | 75 | 3.1 | 5.5 | 98.9 |
-
Limit of Quantification (LOQ): The LOQ was determined to be 0.1 ng/mL with a signal-to-noise ratio greater than 10.
-
Recovery: The extraction recovery was consistently above 90% for all QC levels.
Conclusion
The described GC-MS method provides a robust, sensitive, and selective approach for the quantification of allopregnanolone in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for both research and clinical applications where reliable measurement of this important neurosteroid is required. The detailed protocol and performance data presented herein can be readily implemented by laboratories equipped with standard GC-MS instrumentation.
Application Notes and Protocols for Allopregnanolone-d4 in Biological Sample Analysis
Application Note: Quantitative Analysis of Allopregnanolone in Biological Samples Using Allopregnanolone-d4 as an Internal Standard
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of deuterated allopregnanolone (this compound) as an internal standard for the accurate quantification of endogenous allopregnanolone in biological matrices such as plasma and serum. The protocol primarily focuses on analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method.
Introduction
Allopregnanolone is a neuroactive steroid that plays a significant role in various physiological and pathological processes, including anxiety, depression, and neurodevelopment. Accurate measurement of its concentration in biological samples is crucial for clinical and research purposes. Due to the complexity of biological matrices and the potential for analyte loss during sample preparation, the use of a stable isotope-labeled internal standard is essential for reliable quantification.[1][2] this compound, being chemically identical to the endogenous analyte, co-elutes and experiences similar matrix effects, allowing for precise correction of experimental variations.[1]
Principle
A known concentration of this compound is "spiked" into the biological sample at the beginning of the sample preparation process. This internal standard undergoes the same extraction, and, if applicable, derivatization procedures as the endogenous allopregnanolone. By monitoring the ratio of the analyte to the internal standard using LC-MS/MS, any loss of the analyte during sample processing can be accurately accounted for, leading to precise quantification.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various validated methods for the analysis of allopregnanolone using this compound.
| Parameter | Reported Value(s) | Biological Matrix | Analytical Method | Citation |
| This compound Working Concentration | 10 ng/mL in 70% methanol | Plasma | LC-DMS-MS/MS | [3] |
| Amount of Internal Standard Added | 20 µL of 10 ng/mL solution to 100 µL plasma (Final concentration: ~1.67 ng/mL in extraction solvent) | Plasma | LC-DMS-MS/MS | [3] |
| 5 ng total | Serum | LC-MS/MS | [4] | |
| Calibration Curve Range | 10 pg/mL to 25,000 pg/mL | Plasma | LC-DMS-MS/MS | [1][3] |
| 0.78 to 1000 ng/mL | Serum | HPLC-MS/MS | [5] | |
| 31.2 pg/mL to 2000 pg/mL | Serum | LC-MS/MS | [4] | |
| Lower Limit of Quantification (LLOQ) | 50 fg on column | Plasma | LC-DMS-MS/MS | [3] |
| 25 to 50 pg | Serum | Mass Spectrometry | [6] | |
| 10.08 pg/mL | - | LC-MS/MS | [7] | |
| Recovery | > 95% | Plasma, Serum | LC-DMS-MS/MS, HPLC-MS/MS | [3][5] |
| 99.8% - 105.6% (for low, mid, and high QC samples) | Serum | Mass Spectrometry | [6] | |
| Precision (CV%) | < 10% (inter- and intra-day) | Plasma, Serum | LC-DMS-MS/MS, HPLC-MS/MS | [3][5] |
| Accuracy | 90-110% (inter- and intra-day) | Plasma, Serum | LC-DMS-MS/MS, HPLC-MS/MS | [3][5] |
Experimental Protocols
The following are detailed protocols for the preparation and analysis of biological samples for allopregnanolone quantification using this compound as an internal standard.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from a method utilizing liquid chromatography-differential mobility separation combined with mass spectrometry.[3]
Materials:
-
Allopregnanolone and this compound stock solutions (1 mg/mL in methanol)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
70% Methanol in water
-
Double charcoal stripped human plasma (for calibration standards and QCs)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Speed vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solutions:
-
Prepare a mixed standard solution of allopregnanolone in methanol at various concentrations.
-
Prepare a working solution of this compound at a concentration of 10 ng/mL in 70% methanol in water.[3]
-
-
Sample Spiking:
-
To 100 µL of each plasma sample, calibration standard, and quality control (QC) sample in a microcentrifuge tube, add 20 µL of the 10 ng/mL this compound working solution.[3]
-
-
Liquid-Liquid Extraction:
-
Add 600 µL of a 1:1 (v:v) mixture of ethyl acetate and hexane to each tube.
-
Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,500 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.[4]
-
-
Solvent Evaporation:
-
Carefully transfer 500 µL of the upper organic layer to a clean vial.
-
Evaporate the solvent to dryness using a speed vacuum concentrator at 35°C for approximately 20 minutes.[3]
-
-
Reconstitution:
-
Reconstitute the dried extract in 200 µL of 70% methanol in water.[3]
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the reconstituted sample onto the LC-MS/MS system.[3]
-
Protocol 2: Protein Precipitation for Serum Samples
This protocol is a simplified method suitable for high-throughput analysis.[5]
Materials:
-
Allopregnanolone and this compound stock solutions
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes or 96-well plates
-
Pipettes and tips
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solutions:
-
Prepare calibration standards and QC samples in a suitable surrogate matrix.
-
Prepare a working solution of this compound in methanol at a concentration that will yield a final concentration in the desired range after addition to the sample and precipitation solvent.
-
-
Sample Spiking and Protein Precipitation:
-
To a specific volume of serum (e.g., 100 µL), add the this compound internal standard.
-
Add a volume of ice-cold methanol (typically 3-4 times the serum volume) to precipitate the proteins.
-
Vortex thoroughly.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or well for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a portion of the supernatant directly onto the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for allopregnanolone quantification.
Caption: Biosynthesis pathway of allopregnanolone from progesterone.
References
- 1. This compound | 203805-85-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Age and sex effects of a validated LC-MS/MS method for the simultaneous quantification of testosterone, allopregnanolone, and its isomers in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trajectories of Allopregnanolone and Allopregnanolone to Progesterone Ratio across the Six Subphases of Menstrual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Allopregnanolone-d4 Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) is a neurosteroid that acts as a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. Its involvement in various neurological and psychiatric conditions has led to a growing interest in its quantification in biological matrices for clinical and research purposes. Allopregnanolone-d4 is a deuterated analog of allopregnanolone, commonly used as an internal standard in quantitative mass spectrometry-based assays to ensure accuracy and precision.
This document provides detailed application notes and protocols for the three most common sample preparation techniques for this compound analysis from plasma or serum: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on the desired level of sample cleanup, throughput, and the specific requirements of the analytical method (e.g., LC-MS/MS).
Signaling Pathway of Allopregnanolone
Allopregnanolone exerts its primary effects by binding to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing an inhibitory, anxiolytic, and sedative effect.
Allopregnanolone's mechanism of action on the GABA-A receptor.
Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for accurate and reliable quantification of this compound. The following table summarizes the key performance characteristics of SPE, LLE, and Protein Precipitation.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Principle | Differential partitioning of analytes between a solid sorbent and a liquid mobile phase. | Partitioning of analytes between two immiscible liquid phases. | Removal of proteins by denaturation with an organic solvent or acid. |
| Recovery | 87% - 101%[1] | >95%[2] | >95%[3] |
| Matrix Effect | Low to Moderate (cleaner extracts)[4] | Moderate | High (less clean extracts)[5] |
| Lower Limit of Quantification (LLOQ) | 10 - 40 pg/mL[6] | 10 pg/mL[2] | 0.78 ng/mL[3] |
| Throughput | Moderate (can be automated) | Low to Moderate | High |
| Cost | Moderate | Low | Low |
| Selectivity | High | Moderate | Low |
Experimental Workflow Overview
The general workflow for this compound analysis involves sample collection, the addition of the internal standard (this compound), extraction, and subsequent analysis by a sensitive analytical technique like LC-MS/MS.
A generalized workflow for this compound analysis.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline for using a C18 SPE cartridge. Optimization may be required based on the specific brand of cartridge and the analytical system.
Materials:
-
C18 SPE Cartridges (e.g., 1 mL, 50-100 mg)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma or serum, add 20 µL of this compound internal standard solution. Vortex for 30 seconds. Add 400 µL of water and vortex again.[1]
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.[1] Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, drop-wise rate (approximately 1 mL/min).[1]
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of hexane to remove non-polar interferences.[1] Dry the cartridge under vacuum for 2-5 minutes.
-
Elution: Elute the this compound with 1 mL of ethyl acetate into a clean collection tube.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C. Reconstitute the dried extract in 100 µL of the initial mobile phase of your LC-MS/MS system (e.g., 50:50 methanol:water). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a simple and effective LLE method for the extraction of this compound.
Materials:
-
Hexane (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporator
Procedure:
-
Sample Preparation: To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of this compound internal standard solution. Vortex for 30 seconds.
-
Extraction: Add 600 µL of a 1:1 (v/v) mixture of hexane and ethyl acetate to the sample.[2]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube, being careful not to disturb the aqueous layer or the protein interface.[2]
-
Evaporation and Reconstitution: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40-45°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex thoroughly.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protein Precipitation (PPT) Protocol
This is the simplest and fastest of the three methods, but it provides the least sample cleanup.
Materials:
-
Methanol (LC-MS grade), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex Mixer
-
Centrifuge capable of reaching >10,000 x g
-
Syringe filters (0.22 µm, optional)
Procedure:
-
Sample Preparation: To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of this compound internal standard solution. Vortex for 30 seconds.
-
Precipitation: Add 300 µL of ice-cold methanol to the sample.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Incubation (Optional): For enhanced precipitation, incubate the samples at -20°C for 10-20 minutes.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or an autosampler vial. If there are any visible particles, the supernatant can be filtered through a 0.22 µm syringe filter.
-
Analysis: The sample is now ready for direct injection into the LC-MS/MS system, or it can be evaporated and reconstituted in a smaller volume of mobile phase to increase concentration.
Conclusion
The choice of sample preparation method for this compound analysis is a critical step that can significantly impact the quality and reliability of the results.
-
Solid-Phase Extraction offers the best sample cleanup and selectivity, leading to reduced matrix effects and potentially lower limits of quantification. It is well-suited for methods requiring high sensitivity and for complex matrices.
-
Liquid-Liquid Extraction provides a good balance between cleanup, recovery, and cost. It is a robust and widely used technique in bioanalysis.
-
Protein Precipitation is the simplest, fastest, and most cost-effective method. However, it is prone to higher matrix effects and may not be suitable for assays requiring very low detection limits.
Researchers and scientists should carefully consider the specific requirements of their assay, including the desired sensitivity, throughput, and available resources, when selecting the most appropriate sample preparation technique for this compound analysis. Method validation, including assessment of recovery, matrix effects, and precision, is essential for any chosen protocol.
References
- 1. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Allopregnanolone-d4 for Pharmacokinetic Studies of Allopregnanolone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allopregnanolone, a neurosteroid metabolite of progesterone, is a potent positive allosteric modulator of the GABAA receptor. Its therapeutic potential in a range of neurological and psychiatric disorders, including postpartum depression and Alzheimer's disease, is an area of active investigation. Accurate characterization of the pharmacokinetic (PK) profile of exogenously administered allopregnanolone is critical for establishing safe and efficacious dosing regimens. The use of a stable isotope-labeled internal standard, such as allopregnanolone-d4, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision by correcting for matrix effects and variability in sample processing.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of allopregnanolone in human plasma or serum.
Data Presentation: Pharmacokinetic Parameters of Allopregnanolone
The following table summarizes the maximum plasma concentration (Cmax) of allopregnanolone following intravenous administration at various dosages. This data is critical for understanding the dose-response relationship and for designing future pharmacokinetic studies.
Table 1: Maximum Plasma Concentration (Cmax) of Allopregnanolone after Intravenous Administration
| Dosage (mg) | Mean Cmax (ng/mL) | Standard Deviation (SD) |
| 2 | 14.53 | 7.31 |
| 4 | 42.05 | 14.55 |
| 6 | 60.07 | 12.80 |
| 10 | 137.48 | 38.69 |
Data extracted from a clinical trial in patients with early Alzheimer's disease[1][2].
Signaling Pathway
Allopregnanolone exerts its primary effects by modulating the GABAA receptor, a ligand-gated ion channel. The following diagram illustrates this signaling pathway.
Experimental Protocols
The following protocols are synthesized from validated LC-MS/MS methods for the quantification of allopregnanolone in human plasma/serum using this compound as an internal standard.[3][4][5][6][7]
Materials and Reagents
-
Allopregnanolone (analyte)
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, ethyl acetate, and hexane
-
Formic acid
-
Ammonium formate
-
Milli-Q or equivalent purified water
-
Human plasma or serum (double charcoal stripped for calibration standards)
-
Derivatizing agent (e.g., 2-hydrazinopyridine or a commercially available charged quaternary aminooxy (QAO) reagent)[3][5][7]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of allopregnanolone and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of allopregnanolone by serially diluting the stock solution with methanol to cover the desired calibration range (e.g., 0.25 ng/mL to 5000 ng/mL).[3]
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) in a methanol/water mixture (e.g., 70% methanol).[3]
Sample Preparation (Liquid-Liquid Extraction)
Protocol:
-
Pipette 100 µL of plasma or serum sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution to each tube (except for blank samples).
-
Vortex briefly to mix.
-
Add an appropriate volume of extraction solvent (e.g., 1 mL of hexane/ethyl acetate).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
Reconstitute the dried extract in the derivatization solution.
-
Proceed with the derivatization reaction as per the reagent manufacturer's instructions (e.g., incubate at 60°C for 1 hour).[4]
LC-MS/MS Analysis
Table 2: Example LC-MS/MS Conditions for Allopregnanolone Analysis
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Analytical Column | C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 2.1 x 100 mm, 2.6 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.3 mL/min[7] |
| Gradient | A suitable gradient to separate allopregnanolone from its isomers and other endogenous interferences. |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for both derivatized allopregnanolone and this compound need to be optimized based on the derivatizing agent used. |
Data Analysis and Pharmacokinetic Calculations
-
Peak Integration: Integrate the chromatographic peak areas for both allopregnanolone and the this compound internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of allopregnanolone to the peak area of this compound for all samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is typically used.
-
Concentration Determination: Determine the concentrations of allopregnanolone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Analysis: Use the resulting concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (elimination half-life) using appropriate non-compartmental or compartmental analysis software.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalysis provides a robust and reliable method for the accurate quantification of allopregnanolone in pharmacokinetic studies. The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of neurosteroid therapeutics, facilitating the advancement of allopregnanolone from preclinical research to clinical applications.
References
- 1. Safety, tolerability, and pharmacokinetics of allopregnanolone as a regenerative therapeutic for Alzheimer's disease: A single and multiple ascending dose phase 1b/2a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma. | Semantic Scholar [semanticscholar.org]
- 6. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Allopregnanolone and Allopregnanolone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopregnanolone, a neurosteroid metabolite of progesterone, is a potent positive allosteric modulator of the GABA-A receptor in the brain. Its quantification in biological matrices is crucial for research in neuroscience, psychiatry, and drug development. Due to its chemical structure and typically low endogenous concentrations, direct analysis of allopregnanolone can be challenging. Derivatization is a key strategy to enhance its detectability and improve the performance of analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This document provides detailed application notes and protocols for the derivatization of allopregnanolone and its deuterated internal standard, allopregnanolone-d4.
This compound is commonly used as an internal standard in quantitative assays to correct for analyte loss during sample preparation and for variations in instrument response.[2] The derivatization methods described herein are equally applicable to both allopregnanolone and this compound.
Derivatization Methods for GC-MS Analysis
For GC-MS analysis, a two-step derivatization process involving methoximation followed by silylation is the most common and effective method. This process increases the volatility and thermal stability of allopregnanolone, making it suitable for gas chromatography.[1][3][4]
Methoximation and Silylation
Methoximation of the ketone group at C-20 prevents the formation of multiple silylated derivatives that can arise from tautomerization.[3][4] Subsequent silylation of the hydroxyl group at C-3 increases the volatility of the molecule.[3][4]
Diagram of the GC-MS Derivatization Workflow
Caption: Workflow for GC-MS analysis of allopregnanolone.
Derivatization Methods for LC-MS Analysis
For LC-MS, derivatization is employed to enhance the ionization efficiency of allopregnanolone, which is often poor with standard electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources.[5] Derivatization reagents introduce a readily ionizable group onto the allopregnanolone molecule.
Common Derivatization Reagents for LC-MS:
-
2-Hydrazinopyridine (HP) and 2-Hydrazino-1-methylpyridine (HMP): These reagents react with the ketone group of allopregnanolone to form a hydrazone, introducing a pyridine or methylpyridinium group that is easily protonated in ESI.[6][7][8][9] HMP, with its permanently charged quaternary ammonium group, often provides a significant enhancement in sensitivity.[7]
-
Quaternary Aminooxy (QAO) Reagents: These reagents react with the carbonyl group to form an oxime and introduce a permanently charged trimethyl ammonium moiety, leading to a substantial increase in signal intensity.[3]
-
1-Amino-4-methylpiperazine (AMP): This reagent also targets the ketone group to enhance ionization.[10]
Diagram of the LC-MS Derivatization Workflow
Caption: Workflow for LC-MS/MS analysis of allopregnanolone.
Quantitative Data Summary
The following tables summarize the quantitative performance of various derivatization methods for the analysis of allopregnanolone.
Table 1: GC-MS Derivatization Method Performance
| Derivatization Method | Internal Standard | LLOQ | Linearity Range | Recovery | Reference |
| Methoximation + Silylation | This compound | Sub-picomolar concentrations achievable | Not specified | Not specified | [11] |
Table 2: LC-MS Derivatization Method Performance
| Derivatizing Agent | Internal Standard | LLOQ | Linearity Range | Recovery | Reference |
| 2-Hydrazino-1-methylpyridine (HMP) | Deuterated Androgen | 34 pmol/L (on column) | Not specified | Not specified | [8] |
| 2-Hydrazino-1-methylpyridine (HMP) | Not specified | 1.25 pg (in brain and plasma) | Not specified | Not specified | [3] |
| 2-Hydrazinopyridine | Deuterated Steroids | 10-40 pg/mL | Not specified | >85% | [12] |
| Quaternary Aminooxy (QAO) Reagent | This compound | 10 pg/mL | 10 - 25,000 pg/mL | >95% | [3] |
| 1-Amino-4-methylpiperazine (AMP) | Not specified | 10.08 pg/mL | Not specified | Not specified | [10] |
| No Derivatization | Not specified | 0.78 ng/mL | 0.78 - 1000 ng/mL | >95% | [10] |
Experimental Protocols
Protocol 1: GC-MS Analysis via Methoximation and Silylation
This protocol is adapted from established methods for steroid analysis.[4][13][14]
1. Sample Preparation and Extraction
- To 100 µL of biological sample (e.g., plasma), add a known amount of this compound internal standard.
- Perform a liquid-liquid extraction with 1 mL of hexane/ethyl acetate (1:1, v/v). Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.
- Transfer the organic layer to a clean tube and repeat the extraction.
- Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
- Methoximation:
- Reconstitute the dried extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
- Incubate at 60°C for 60 minutes.[13]
- Cool the sample to room temperature.
- Silylation:
- Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
- Incubate at 60°C for 30 minutes.[4][13]
- Cool to room temperature before injection into the GC-MS.
3. GC-MS Conditions (Typical)
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Injector Temperature: 280°C
- Oven Temperature Program: Initial temperature of 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.
- MS Ionization: Electron Ionization (EI) at 70 eV
- MS Detection: Selected Ion Monitoring (SIM) or full scan mode.
Protocol 2: LC-MS/MS Analysis with 2-Hydrazinopyridine (HP) Derivatization
This protocol is based on methods developed for the analysis of various steroids.[9][12][15]
1. Sample Preparation and Extraction
- To 100 µL of plasma, add the this compound internal standard.
- Perform a solid-phase extraction (SPE) using a C18 cartridge.
- Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the sample.
- Wash with 1 mL of 30% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under nitrogen at 40°C.
2. Derivatization
- Prepare a fresh derivatizing solution of 10 mg/mL 2-hydrazinopyridine in methanol containing 1% acetic acid.
- Reconstitute the dried extract in 100 µL of the derivatizing solution.
- Incubate at 60°C for 60 minutes.[12]
- Evaporate the solvent and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Typical)
- Column: C18, 2.1 x 50 mm, 1.7 µm particle size
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in methanol
- Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
- Flow Rate: 0.3 mL/min
- MS Ionization: ESI positive mode
- MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for derivatized allopregnanolone and this compound.
Protocol 3: LC-MS/MS Analysis with Quaternary Aminooxy (QAO) Reagent Derivatization
This protocol is based on a highly sensitive method for allopregnanolone quantification.[3]
1. Sample Preparation and Extraction
- To 100 µL of plasma, add the this compound internal standard.
- Perform a liquid-liquid extraction with 1 mL of hexane/ethyl acetate (1:1, v/v).
- Vortex for 1 minute and centrifuge.
- Transfer the organic layer to a new tube and evaporate to dryness.
2. Derivatization
- Prepare the derivatizing solution containing the quaternary aminooxy reagent in the recommended solvent and catalyst (e.g., acetic acid in methanol).
- Reconstitute the dried extract in 50 µL of the derivatizing solution.
- Incubate at a specified temperature and time (e.g., 60°C for 1 hour).
- After incubation, the sample may be directly injected or may require a simple dilution with the initial mobile phase.
3. LC-MS/MS Conditions (Typical)
- Column: C18, 2.1 x 100 mm, 2.6 µm particle size
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate allopregnanolone from its isomers.
- Flow Rate: 0.4 mL/min
- MS Ionization: ESI positive mode
- MS Detection: MRM mode. The derivatization adds a specific mass to the parent molecule, and characteristic fragment ions are monitored. For example, a QAO reagent adds 115 mass units, and a common fragmentation is the loss of trimethylamine.[3]
References
- 1. Analytical Methods for the Determination of Neuroactive Steroids [mdpi.com]
- 2. Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids: Fit-for-Purpose Validation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chromsoc.jp [chromsoc.jp]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatographic-mass fragmentographic quantitation of 3 alpha-hydroxy-5 alpha-pregnan-20-one (allopregnanolone) and its precursors in blood and brain of adrenalectomized and castrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. MeOx-TMS derivatization for GC-MS metabolic profiling of urine and application in the discrimination between normal C57BL/6J and type 2 diabetic KK-Ay mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application of Allopregnanolone-d4 in Postpartum Depression Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Allopregnanolone-d4 as a crucial tool in postpartum depression (PPD) research. Allopregnanolone, a neurosteroid metabolite of progesterone, is a potent positive allosteric modulator of the GABA-A receptor. Its levels fluctuate significantly during pregnancy and the postpartum period, and dysregulation of this system has been implicated in the pathophysiology of PPD. The development of brexanolone, an intravenous formulation of allopregnanolone, as the first FDA-approved treatment specifically for PPD, has further intensified research in this area.[1][2][3]
This compound, a stable isotope-labeled analog of allopregnanolone, serves as an ideal internal standard for the accurate quantification of endogenous allopregnanolone in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is essential for reliable pharmacokinetic, pharmacodynamic, and biomarker studies in PPD.
Signaling Pathway of Allopregnanolone
Allopregnanolone exerts its primary effects by modulating the activity of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system. This modulation is key to its therapeutic effects in PPD.
Experimental Workflow for Quantification of Allopregnanolone in Plasma
The following diagram outlines the typical workflow for the quantitative analysis of allopregnanolone in plasma samples using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS-based quantification of allopregnanolone using this compound.
Table 1: LC-MS/MS Parameters
| Parameter | Allopregnanolone | This compound (Internal Standard) |
| Parent Ion (Q1) | m/z 301.2 | m/z 305.3 |
| Product Ion (Q3) | m/z 135.1 | m/z 135.1 |
| Collision Energy (CE) | 24 eV | 24 eV |
| Cell Exit Potential (CXP) | 17 V | 17 V |
Data derived from a representative LC-MS/MS method for underivatized allopregnanolone and its deuterated internal standard.[4]
Table 2: Method Performance Characteristics
| Parameter | Value |
| Linear Range | 10 - 25,000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy | 85 - 115% |
| Recovery | > 85% |
These values represent typical performance characteristics for a validated LC-MS/MS assay and may vary depending on the specific instrumentation and protocol.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for preparing plasma samples for LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound internal standard solution (in methanol)
-
Methanol (LC-MS grade), chilled to -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound internal standard solution to each plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol offers a more thorough clean-up of the sample matrix, which can be beneficial for reducing matrix effects and improving sensitivity.
Materials:
-
Human plasma samples
-
This compound internal standard solution (in methanol)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
In a glass tube, add 500 µL of plasma.
-
Add 10 µL of the this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 2 mL of MTBE.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following are representative conditions for the chromatographic separation and mass spectrometric detection of allopregnanolone and this compound.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0 - 1.0 min: 50% B
-
1.0 - 5.0 min: 50% to 95% B
-
5.0 - 6.0 min: 95% B
-
6.0 - 6.1 min: 95% to 50% B
-
6.1 - 8.0 min: 50% B (re-equilibration)
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 1
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of allopregnanolone in PPD research. The protocols and data presented here provide a solid foundation for researchers to develop and validate robust bioanalytical methods. Such methods are critical for advancing our understanding of the role of neurosteroids in the pathophysiology of PPD and for the development of novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Allopregnanolone in Cerebrospinal Fluid using Allopregnanolone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopregnanolone, a metabolite of progesterone, is a potent neurosteroid that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Its role in neuroprotection, mood regulation, and various neurological and psychiatric disorders has made it a significant target for research and drug development. Accurate quantification of allopregnanolone in cerebrospinal fluid (CSF) is crucial for understanding its physiological and pathological roles in the central nervous system. This document provides detailed application notes and protocols for the measurement of allopregnanolone in CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with allopregnanolone-d4 as a stable isotope-labeled internal standard.
Allopregnanolone Signaling Pathway
Allopregnanolone's primary mechanism of action involves its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. By binding to a site distinct from the GABA binding site, allopregnanolone enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This potentiation of GABAergic inhibition contributes to its anxiolytic, sedative, and anticonvulsant effects. Beyond its effects on GABA-A receptors, allopregnanolone has been shown to exert neuroprotective effects by reducing inflammation and preventing apoptosis (programmed cell death) in neuronal cells.[2]
Quantitative Data of Allopregnanolone in Human Cerebrospinal Fluid
The concentration of allopregnanolone in CSF can vary depending on physiological and pathological conditions. The following tables summarize reported concentrations in healthy individuals and patient populations.
Table 1: Allopregnanolone Concentrations in CSF of Healthy Adults
| Population | Allopregnanolone Concentration (ng/mL) | Analytical Method | Reference |
| Healthy Controls (n=41) | Median: 0.022 (IQR: 0.016–0.025) | LC-MS/MS | [3] |
| Healthy Premenopausal Women (n=10) | Mean ± SEM: 19.3 ± 5.4 fmol/mL (~0.006 ng/mL) | GC-MS | |
| Healthy Controls (n=28) | Median: 0.035 (IQR: 0.025-0.045) | LC-MS/MS |
Table 2: Allopregnanolone Concentrations in CSF of Patient Populations
| Condition | Patient Population | Allopregnanolone Concentration (ng/mL) | Analytical Method | Reference |
| Status Epilepticus | Patients (n=41) | Median: Undetectable in 28/41; Lower than controls (-30%) in detectable samples | LC-MS/MS | [3] |
| Post-Traumatic Stress Disorder (PTSD) | Premenopausal Women (n=9) | <39% of healthy group levels | GC-MS | [4] |
| Amyotrophic Lateral Sclerosis (ALS) | Patients (n=37) | Significantly lower than healthy controls | LC-MS/MS |
Experimental Workflow for Allopregnanolone Quantification in CSF
The general workflow for quantifying allopregnanolone in CSF involves sample preparation, chromatographic separation, and mass spectrometric detection.
References
- 1. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone - Wikipedia [en.wikipedia.org]
- 3. iris.unimore.it [iris.unimore.it]
- 4. Decreased cerebrospinal fluid allopregnanolone levels in women with posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor signal with Allopregnanolone-d4 in LC-MS
Welcome to the technical support center for the LC-MS analysis of Allopregnanolone-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity for this compound in LC-MS?
Poor signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Ionization: Allopregnanolone, being a neurosteroid, can exhibit poor ionization efficiency in its native form.
-
Sample Preparation Issues: Inefficient extraction from the biological matrix, loss of analyte during sample cleanup, or the presence of ion-suppressing matrix components can significantly reduce the signal.
-
Mass Spectrometry Source Conditions: Inadequate optimization of parameters like temperature, gas flows, and voltages in the MS source can lead to poor desolvation and ionization.
-
Chromatographic Problems: Poor peak shape, co-elution with interfering compounds, or inadequate retention can diminish the signal-to-noise ratio.
-
Instability of the Deuterated Standard: Deuterium exchange, where deuterium atoms on the internal standard are replaced by protons from the solvent, can lead to a decreased signal for the deuterated species and an artificially increased signal for the unlabeled analyte.
-
Mobile Phase Composition: The pH and organic modifier content of the mobile phase can significantly impact the ionization efficiency of Allopregnanolone.
Q2: How can I improve the ionization of this compound?
Derivatization is a highly effective strategy to improve the ionization efficiency and, consequently, the signal intensity of Allopregnanolone.[1] By introducing a permanently charged or easily ionizable group, the sensitivity can be significantly enhanced.
-
Quaternary Aminooxy Reagents: Derivatization with reagents like Girard's reagent T introduces a permanently charged quaternary ammonium group, which has been shown to improve the limit of quantitation by as much as 100-fold compared to underivatized compounds.[1]
-
2-hydrazino-1-methylpyridine (HMP): This reagent has been successfully used to derivatize Allopregnanolone, enhancing its signal in LC-MS/MS analysis.[2][3][4]
Q3: What are the key considerations for sample preparation of Allopregnanolone?
Proper sample preparation is crucial for removing interferences and concentrating the analyte.[5] The choice of method depends on the biological matrix.
-
Liquid-Liquid Extraction (LLE): LLE with solvents like hexane/ethyl acetate or methyl tert-butyl ether is a common and effective method for extracting Allopregnanolone from plasma or serum.[1][6]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to LLE and is also widely used for neurosteroid analysis.[2][4]
-
Protein Precipitation (PPt): While a simpler technique, PPt may result in a less clean extract and could be more susceptible to matrix effects.[6]
Q4: Can the choice of deuterated internal standard affect my results?
Yes, the position and stability of the deuterium labels on the internal standard are critical.[7][8]
-
Deuterium Exchange: If the deuterium atoms are located at exchangeable positions on the molecule, they can be lost and replaced with protons from the solvent, especially under basic or acidic conditions. This can lead to an underestimation of the analyte concentration.
-
Chromatographic Separation: In some cases, deuterated standards can exhibit slightly different chromatographic retention times compared to the native analyte.[9] If this shift occurs in a region of significant ion suppression, it can lead to inaccurate quantification.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This guide provides a systematic approach to troubleshooting a weak or absent signal for your deuterated internal standard.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting poor this compound signal.
| Step | Action | Rationale | Key Parameters to Check |
| 1. Verify Instrument Performance | Infuse a standard solution of this compound directly into the mass spectrometer. | This will confirm if the instrument is capable of detecting the analyte and if the issue lies with the LC separation or sample introduction. | Signal intensity, mass accuracy, isotopic pattern. |
| 2. Check Internal Standard Integrity | Prepare a fresh dilution of the this compound stock solution and analyze it. | The internal standard may have degraded or been prepared incorrectly. | Peak area, retention time. Compare with a previously validated standard if available. |
| 3. Evaluate Sample Preparation | Spike a blank matrix sample with a known amount of this compound before and after the extraction process. | This will help determine if the analyte is being lost during extraction or if there are significant matrix effects.[5] | Recovery (%), matrix effect (%). |
| 4. Optimize MS Source Conditions | Systematically adjust source parameters while infusing a standard solution. | Suboptimal source conditions can lead to poor desolvation and ionization.[10][11] | Source Temperature, Nebulizer Gas, Drying Gas Flow, Capillary Voltage. |
| 5. Modify Mobile Phase | Alter the pH or the organic solvent composition of the mobile phase. | Mobile phase additives can influence the ionization efficiency of steroids.[12] | pH, percentage of organic solvent, type of organic solvent (e.g., Methanol vs. Acetonitrile). |
| 6. Implement Derivatization | If signal remains low after optimization, consider a derivatization strategy. | Derivatization can significantly enhance the ionization efficiency of Allopregnanolone.[1] | Choice of derivatization reagent, reaction conditions (temperature, time). |
Issue 2: Inconsistent or Unstable Signal
An unstable signal can be indicative of issues with deuterium exchange or matrix effects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Deuterium Exchange | Analyze the internal standard in different solvents (e.g., protic vs. aprotic) and at different pH values. | A stable signal in aprotic solvents and a decreasing signal in protic or pH-extreme solvents may indicate deuterium exchange. |
| Matrix Effects | Perform a post-column infusion experiment with this compound while injecting an extracted blank matrix sample. | A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression.[9] |
| Co-eluting Interferences | Modify the chromatographic gradient to better separate this compound from other matrix components. | Improved peak shape and a more stable baseline around the analyte peak. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Allopregnanolone from Plasma
This protocol is adapted from established methods for neurosteroid extraction.[1]
-
Sample Preparation: To 100 µL of plasma, add 10 µL of the this compound internal standard solution.
-
Extraction: Add 1 mL of a hexane/ethyl acetate (90:10, v/v) mixture. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 3000 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS system.
Protocol 2: Derivatization with Quaternary Aminooxy Reagent
This protocol enhances the signal intensity of Allopregnanolone.[1]
-
Initial Extraction: Perform the LLE as described in Protocol 1.
-
Derivatization: To the dried extract, add 50 µL of a solution containing the quaternary aminooxy reagent in a suitable buffer.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
Dilution: Dilute the reaction mixture with the mobile phase before injection.
Signaling Pathway
Allopregnanolone is a neurosteroid that acts as a positive allosteric modulator of the GABA-A receptor. This diagram illustrates its mechanism of action.
Caption: Allopregnanolone enhances GABA-A receptor activity, leading to neuronal inhibition.
References
- 1. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma. | Semantic Scholar [semanticscholar.org]
- 4. LC–MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma [ruidera.uclm.es]
- 5. mdpi.com [mdpi.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. myadlm.org [myadlm.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 12. researchgate.net [researchgate.net]
addressing ion suppression issues with Allopregnanolone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allopregnanolone-d4 in LC-MS/MS analyses. Our goal is to help you address common challenges, particularly those related to ion suppression, to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum) interfere with the ionization of the analyte of interest, in this case, this compound, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2] As Allopregnanolone is often measured at low physiological concentrations, mitigating ion suppression is critical for reliable quantification.
Q2: My this compound internal standard signal is low. What are the potential causes?
A2: A low signal for your this compound internal standard can be due to several factors:
-
Significant Ion Suppression: Components from your sample matrix are co-eluting with this compound and suppressing its ionization.
-
Suboptimal LC-MS/MS Parameters: The mass spectrometer settings (e.g., collision energy, declustering potential) may not be optimized for this compound.
-
Degradation of the Standard: Improper storage or handling of the this compound standard solution can lead to degradation.
-
Sample Preparation Issues: Inefficient extraction can result in low recovery of the internal standard.
-
Derivatization Problems: If using a derivatization step to improve sensitivity, the reaction may be incomplete.
Q3: How can I differentiate between low recovery and ion suppression?
A3: To distinguish between low recovery and ion suppression, you can perform a post-extraction spiking experiment. This involves:
-
Extracting a blank matrix sample (without the internal standard).
-
Spiking the extracted blank matrix with a known concentration of this compound.
-
Analyzing the spiked extract and comparing the signal intensity to a pure standard solution of this compound at the same concentration.
A significant decrease in signal in the spiked extract compared to the pure standard indicates ion suppression. A low signal in your actual samples, but a strong signal in the post-extraction spike, suggests poor recovery during the sample preparation process.
Troubleshooting Guide: Ion Suppression for this compound
Issue 1: Inconsistent this compound Signal Across a Batch
This is often a primary indicator of variable matrix effects between samples.
Root Cause Analysis and Solutions:
-
Inadequate Sample Cleanup: The chosen sample preparation method may not be effectively removing interfering matrix components like phospholipids.
-
Chromatographic Co-elution: The analytical column may not be adequately separating this compound from matrix interferences.
Recommended Actions:
-
Optimize Sample Preparation: More rigorous sample preparation is the most effective way to combat ion suppression.[3] Consider switching from a simple protein precipitation method to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Below is a comparison of common techniques:
Sample Preparation Method Principle Pros Cons Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. Simple, fast, and inexpensive. Often results in significant matrix effects due to insufficient removal of phospholipids and other interferences. Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. Can provide cleaner extracts than PPT. Can be labor-intensive and may require larger solvent volumes. Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. Offers highly selective extraction and can significantly reduce matrix effects. Requires method development to optimize sorbent, wash, and elution steps. -
Improve Chromatographic Separation:
-
Increase Gradient Time: A longer, shallower gradient can improve the resolution between this compound and co-eluting matrix components.
-
Change Column Chemistry: Consider a different column stationary phase (e.g., a biphenyl or pentafluorophenyl (PFP) phase instead of a standard C18) to alter selectivity.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide sharper peaks and better resolution, reducing the likelihood of co-elution.[4]
-
Issue 2: Poor Signal-to-Noise for this compound
Even with a detectable peak, a high baseline or low signal intensity can compromise quantification.
Root Cause Analysis and Solutions:
-
Suboptimal Ionization: Electrospray ionization (ESI) efficiency for neutral steroids like Allopregnanolone can be low.
-
Mass Spectrometer Source Contamination: A dirty ion source can lead to a noisy baseline and suppressed signal.
Recommended Actions:
-
Consider Derivatization: Derivatizing the keto group of Allopregnanolone can significantly enhance ionization efficiency. Reagents like 2-hydrazino-1-methylpyridine (HMP) or Girard's reagent T can be used to introduce a permanently charged moiety, improving the response in positive ESI mode.
-
Optimize MS Source Parameters:
-
Source Temperature: Adjust the ion source temperature to optimize desolvation.
-
Nebulizer and Gas Flows: Optimize the nebulizer, auxiliary, and curtain gas flows to ensure efficient droplet formation and solvent evaporation.
-
-
Clean the Mass Spectrometer Source: Regularly clean the ion source components, including the orifice and skimmer, according to the manufacturer's recommendations to reduce background noise.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol provides a general framework for extracting this compound from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard working solution
-
Methyl tert-butyl ether (MTBE)
-
Water (HPLC-grade)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 500 µL of MTBE to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex to mix, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Serum
This protocol outlines a typical SPE procedure for cleaning up serum samples.
Materials:
-
Serum samples
-
This compound internal standard working solution
-
Mixed-mode SPE cartridges (e.g., C8/cation exchange)
-
Methanol
-
Water (HPLC-grade)
-
Ammonium hydroxide
-
Formic acid
-
Elution solvent (e.g., 90:10 acetonitrile:methanol with 0.1% formic acid)
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 200 µL of serum, add 20 µL of this compound internal standard. Add 200 µL of 4% phosphoric acid in water and vortex.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 20% methanol in water.
-
Wash 2: 1 mL of hexane.
-
-
Elution: Elute the analytes with 1 mL of elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of reconstitution solvent for analysis.
Visualizations
Caption: A generalized workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting low this compound signal.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. LC–MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma [ruidera.uclm.es]
- 4. A-novel-method-for-the-separation-and-measurement-of-allopregnanolone-and-other-pregnanolone-neurosteroids-in-cerebrospinal-fluid-and-serum [aesnet.org]
Technical Support Center: Optimizing Chromatographic Separation of Allopregnanolone and Its Isomers
Welcome to the technical support center for the chromatographic analysis of allopregnanolone and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in separating these structurally similar neurosteroids.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of allopregnanolone and its isomers so challenging?
A1: The primary challenge lies in their structural similarity. Allopregnanolone and its key isomers, such as pregnanolone (a 5β-isomer), epiallopregnanolone (a 3β-isomer), and isopregnanolone, are stereoisomers.[1][2] This means they have the same mass and fragmentation patterns in mass spectrometry (MS), making chromatographic separation essential for accurate quantification.[1][3] Without effective separation, co-elution can lead to an overestimation of the concentration of the target analyte.[3]
Q2: What are the most common analytical techniques for separating these isomers?
A2: The most prevalent methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4][5] LC-MS/MS is often preferred for its specificity and versatility, while GC-MS can offer high sensitivity, though it typically requires more extensive sample derivatization.[1][2][6]
Q3: What type of HPLC/UPLC column is best suited for separating allopregnanolone and its isomers?
A3: Biphenyl and C18 stationary phases are commonly and successfully used. Biphenyl columns, in particular, have demonstrated unique selectivity for steroid isomers, often providing superior resolution compared to standard C18 columns, especially when methanol is used in the mobile phase.[3][7][8] For instance, a Phenomenex Kinetex C18 column has been used effectively to separate allopregnanolone, pregnanolone, and their 3β epimers.[1]
Q4: Is derivatization necessary for the analysis?
A4: Derivatization is often crucial, particularly for GC-MS, to improve volatility and thermal stability.[2] For LC-MS, derivatization can significantly enhance ionization efficiency and, consequently, sensitivity.[1] For example, using a quaternary aminooxy (QAO) reagent to derivatize the keto group on allopregnanolone can increase sensitivity by as much as 100-fold.[1] However, be aware that derivatization can sometimes lead to the formation of geometric cis- and trans-isomers, which may appear as twin peaks.[1][4]
Biosynthesis of Allopregnanolone and Key Isomers
The following diagram illustrates the metabolic pathway from progesterone to allopregnanolone and its related isomers. Understanding these relationships is crucial for identifying potential cross-reactivities and metabolic interferences.
Caption: Biosynthetic pathway of allopregnanolone and its isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Peak Resolution or Co-elution of Isomers
Symptoms:
-
Peaks for allopregnanolone and its isomers (e.g., epiallopregnanolone) are not baseline-separated.
-
A single, broad peak is observed where multiple isomers are expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | The column chemistry is not suitable for resolving stereoisomers. Consider switching to a column with different selectivity. Biphenyl phases often provide enhanced resolution for steroid isomers compared to standard C18 phases.[3] Chiral stationary phases can also be an option for separating enantiomers.[9] |
| Mobile Phase Composition Not Optimized | The mobile phase does not provide sufficient differential partitioning for the isomers. Systematically adjust the mobile phase composition. For reversed-phase chromatography, vary the ratio of organic solvent (e.g., methanol or acetonitrile) to water.[10] Methanol, in particular, can improve selectivity on biphenyl columns.[3] Also, consider adjusting the pH or adding modifiers if appropriate. |
| Inappropriate Gradient Slope | A steep gradient may not provide enough time for separation. Decrease the gradient slope (i.e., make it shallower) to increase the separation window between closely eluting peaks. |
| High Flow Rate | The flow rate is too high, reducing the interaction time with the stationary phase. Reduce the flow rate to improve separation efficiency, though this will increase the analysis time. |
Troubleshooting Logic for Poor Resolution
Caption: Troubleshooting flowchart for poor peak resolution.
Issue 2: Peak Tailing or Fronting
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back (tailing) or a "shark fin" appearance at the front (fronting).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Overload | Injecting too much sample mass onto the column. Reduce the injection volume or dilute the sample. A good starting point is to keep the injection volume between 1-5% of the total column volume. |
| Sample Solvent Mismatch | The sample is dissolved in a solvent much stronger than the initial mobile phase, causing fronting. Whenever possible, dissolve the sample in the initial mobile phase. |
| Secondary Interactions | Active sites on the column packing are interacting with the analytes, causing tailing. Ensure the mobile phase pH is appropriate. Sometimes, adding a small amount of a modifier like trifluoroacetic acid (TFA) can help, but check for MS compatibility. |
| Column Degradation | A void has formed at the head of the column. Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. |
Issue 3: Retention Time Shifts
Symptoms:
-
The time at which a peak elutes varies between injections.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Small variations in mobile phase composition can cause shifts. Prepare fresh mobile phase carefully and consistently. Use a precise graduated cylinder or balance. |
| Pump Malfunction | The HPLC/UPLC pump is not delivering a consistent flow rate or gradient. Check for air bubbles in the solvent lines and perform a pump performance test. |
| Column Equilibration | The column is not fully equilibrated between gradient runs. Ensure the equilibration time is sufficient for the column to return to initial conditions before the next injection. |
| Temperature Fluctuations | The column temperature is not stable. Use a column oven to maintain a consistent temperature. |
Experimental Protocols & Data
Protocol 1: LC-MS/MS Method for Allopregnanolone and Isomers
This protocol is based on a method developed for the sensitive quantification of allopregnanolone and its 5β isomer pregnanolone in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of plasma into a clean tube.
-
Add internal standards.
-
Perform a liquid-liquid extraction using a hexane/ethyl acetate mixture.
-
Evaporate the organic layer to dryness and reconstitute the sample for derivatization.
2. Derivatization:
-
Use a quaternary aminooxy (QAO) reagent to derivatize the C-20 keto group, which enhances ionization efficiency.[1]
3. Chromatographic Conditions:
| Parameter | Specification |
| Column | Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | A linear gradient optimized to separate isomers. |
| Column Temperature | 40°C |
4. Mass Spectrometry Detection:
-
Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Optimize source parameters (e.g., ion spray voltage, source temperature) for the derivatized analytes.[1]
Typical Elution Order: Under these types of reversed-phase conditions, epimers often elute earlier than their counterparts. For example, epiallopregnanolone and epipregnanolone have been shown to elute before allopregnanolone and pregnanolone, preventing interference.[1]
Protocol 2: GC-MS Method for Pregnanolone Isomers
This protocol is adapted from methods used for neurosteroid analysis in biological matrices.[2][4]
1. Sample Preparation (Solid-Phase Extraction):
-
Extract steroids from the biological matrix (e.g., serum, CSF) using a C18 solid-phase extraction (SPE) column.[2]
-
Further purify the sample using additional chromatography steps like Sephadex LH-20 or HPLC fractionation to isolate the pregnanolone fraction.[2]
2. Derivatization (Two-Step):
-
First, derivatize with methoxyamine hydrochloride to form methoxime (MO) derivatives of keto groups.[2][4]
-
Second, derivatize with a silylating agent like tert-butyldimethylsilyl imidazole to target hydroxyl groups.[2]
3. GC Conditions:
| Parameter | Specification |
| Column | HP-5MS capillary column (or equivalent)[4] |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | An optimized temperature ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) to separate the derivatized isomers. |
4. Mass Spectrometry Detection:
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific m/z fragments for each derivatized steroid.[4]
General Workflow for Method Development
Caption: General experimental workflow for steroid isomer analysis.
References
- 1. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-novel-method-for-the-separation-and-measurement-of-allopregnanolone-and-other-pregnanolone-neurosteroids-in-cerebrospinal-fluid-and-serum [aesnet.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. jneurosci.org [jneurosci.org]
- 5. Gas chromatographic-mass fragmentographic quantitation of 3 alpha-hydroxy-5 alpha-pregnan-20-one (allopregnanolone) and its precursors in blood and brain of adrenalectomized and castrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids: Fit-for-Purpose Validation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 10. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
Allopregnanolone-d4 stability in processed samples and autosampler
This technical support center provides guidance on the stability of allopregnanolone-d4 in processed samples and within an autosampler environment. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in processed samples?
Q2: How long can I expect this compound to be stable in a refrigerated autosampler?
A2: While specific stability data for this compound in an autosampler is not extensively published, data for the parent compound, allopregnanolone, shows stability in extracted samples for up to 7 days at 4°C.[1] For deuterated internal standards, it is crucial to perform your own stability assessment under your specific autosampler conditions (e.g., temperature, vial type, and solvent).
Q3: What are the primary factors that can affect the stability of this compound in processed samples?
A3: The main factors influencing the stability of steroid hormones like this compound in processed samples are:
-
Temperature: Higher temperatures can accelerate degradation. It is recommended to keep processed samples refrigerated (2-8°C) or frozen (-20°C or below).
-
Time: The longer a sample is stored, the greater the potential for degradation.
-
Solvent Composition: The choice of reconstitution solvent can impact stability. Solvents should be of high purity and appropriate for the analytical method (e.g., LC-MS grade).
-
Light Exposure: Although less common for this compound, exposure to UV light can degrade certain analytes. It is good practice to use amber vials or protect samples from light.
Q4: Are there any known issues with freeze-thaw cycles for this compound?
A4: While specific data for this compound is limited, steroid hormones, in general, can be susceptible to degradation with repeated freeze-thaw cycles. It is advisable to aliquot samples into single-use volumes before freezing to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound signal over an analytical run | Instability in the autosampler. | 1. Verify the autosampler temperature is being maintained within the set range (e.g., 4°C). 2. Perform a stability test by re-injecting a sample from the beginning of the run at the end of the sequence to check for degradation. 3. Consider using a fresh aliquot of the sample for long runs. |
| High variability in quality control (QC) sample results | Inconsistent sample handling or storage; sample degradation. | 1. Ensure all samples and standards are handled and stored under identical conditions. 2. Review the sample preparation and storage timeline. Ensure samples are not left at room temperature for extended periods. 3. Evaluate the stability of this compound in the matrix and reconstitution solvent under your laboratory's conditions. |
| Poor recovery of this compound | Degradation during sample processing or storage. | 1. Process samples on ice or using cooled racks to minimize degradation. 2. Ensure the extraction and reconstitution solvents are fresh and of high quality. 3. Minimize the time between sample processing and analysis. |
Stability Data Summary
The following table summarizes the available stability data for allopregnanolone. Note that this data is for the non-deuterated form and should be used as a guideline for this compound.
| Analyte | Matrix/Solvent | Storage Condition | Duration | Stability Outcome | Reference |
| Allopregnanolone | Extracted Serum (reconstituted) | 4°C | 7 days | Stable | [1] |
Experimental Protocol: Autosampler Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound in a refrigerated autosampler.
1. Objective: To determine the stability of this compound in the final reconstituted extract when stored in the autosampler at a specified temperature (e.g., 4°C) over a defined period (e.g., 48 hours).
2. Materials:
-
A pooled lot of the biological matrix of interest (e.g., human plasma).
-
This compound stock solution.
-
Quality control (QC) samples at low and high concentrations.
-
Validated sample extraction and LC-MS/MS analysis method.
3. Procedure:
-
Prepare a batch of at least six replicates of low and high QC samples.
-
Process these samples according to the validated extraction procedure.
-
After reconstitution, pool the extracts for the low QC and high QC samples separately to ensure homogeneity.
-
Aliquots of the pooled low and high QC extracts are then transferred to autosampler vials.
-
Inject one set of low and high QC samples (n=3) at time zero (T=0) to establish the initial concentration.
-
Place the remaining vials in the autosampler set to the desired temperature (e.g., 4°C).
-
Inject the QC samples at subsequent time points (e.g., T=24h, T=48h).
-
Calculate the mean concentration and standard deviation for each QC level at each time point.
-
Compare the mean concentrations at each time point to the T=0 concentrations. The percentage difference should be within an acceptable range (e.g., ±15%).
Experimental Workflow Diagram
References
dealing with Allopregnanolone-d4 peak tailing or splitting
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Allopregnanolone-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of this compound, with a specific focus on resolving peak tailing and splitting issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in LC-MS analysis?
Peak tailing for this compound is often a result of secondary interactions between the analyte and the stationary phase. Key causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the functional groups of this compound, leading to tailing.
-
Column Contamination: Accumulation of matrix components from biological samples (e.g., plasma, serum) on the column can create active sites that cause peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound and its interaction with the stationary phase.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in asymmetrical peak shapes.
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shapes.
Q2: Why am I observing split peaks for my this compound standard?
Peak splitting for this compound can be indicative of several issues:
-
Poorly Resolved Isomers: Allopregnanolone has several stereoisomers (e.g., epiallopregnanolone). If the analytical method cannot adequately separate these from this compound, it may appear as a split or shouldered peak.
-
Injection Solvent Mismatch: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion and splitting.
-
Clogged or Partially Blocked Frit: A blockage in the column inlet frit can cause the sample to be distributed unevenly onto the column, leading to split peaks.
-
Injector Issues: Problems with the autosampler, such as a worn rotor seal, can lead to improper sample injection and peak splitting.
-
Column Bed Deformation: A void or channel in the column packing can cause the sample band to split as it moves through the column.
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Step 1: Initial Assessment
| Parameter | Observation | Potential Cause |
| Peak Asymmetry | Tailing factor > 1.2 for this compound peak. | Secondary interactions, column issues, or mobile phase incompatibility. |
| All Peaks Tailing? | Only the this compound peak is tailing. | Analyte-specific interaction with the column. |
| All peaks in the chromatogram are tailing. | General system issue (e.g., column degradation, extra-column volume). |
Step 2: Methodical Troubleshooting
Caption: A flowchart for troubleshooting peak tailing issues.
Guide 2: Troubleshooting Peak Splitting
This guide outlines steps to identify and correct the causes of peak splitting for this compound.
Step 1: Initial Assessment
| Parameter | Observation | Potential Cause |
| Peak Shape | Two or more distinct maxima for the this compound peak. | Co-elution of isomers, injection problem, or column issue. |
| Reproducibility | Splitting is consistent across multiple injections. | Methodological issue (e.g., isomer separation, solvent mismatch). |
| Splitting is intermittent. | Hardware issue (e.g., injector malfunction). |
Step 2: Methodical Troubleshooting
Caption: A flowchart for troubleshooting peak splitting issues.
Experimental Protocols
Protocol 1: Optimized LC-MS/MS Method for this compound Analysis
This protocol is designed to provide good peak shape and separation from potential interferences.
| Parameter | Specification |
| LC System | UHPLC system |
| Column | C18 or Biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transition | To be optimized for this compound |
Protocol 2: Sample Preparation for this compound from Plasma
This protocol aims to minimize matrix effects that can contribute to peak distortion.
-
Thaw Plasma Samples: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (50% Mobile Phase B).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
By following these guidelines and protocols, researchers can effectively troubleshoot and resolve issues of peak tailing and splitting in the analysis of this compound, leading to more accurate and reliable experimental results.
ensuring complete recovery of Allopregnanolone-d4 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete recovery of Allopregnanolone-d4 during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound during extraction?
Low recovery of this compound can stem from several factors throughout the extraction process. These include:
-
Suboptimal Extraction Method: The chosen method (e.g., Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Protein Precipitation) may not be ideal for the specific sample matrix.
-
Poor pH Control: The pH of the sample and solvents can significantly impact the ionization state and solubility of this compound, affecting its partitioning and retention.
-
Incomplete Elution from SPE Cartridges: The elution solvent may not be strong enough to completely release the analyte from the SPE sorbent.
-
Analyte Breakthrough during SPE: The sample may be loaded too quickly, or the sorbent capacity may be exceeded, leading to the loss of the analyte during the loading or washing steps.
-
Matrix Effects: Components in the biological matrix (e.g., lipids, proteins) can interfere with the extraction process, leading to ion suppression or enhancement in the final analysis.
-
Solvent Evaporation Issues: Inefficient evaporation of the extraction solvent can lead to the loss of the volatile analyte. Conversely, overly aggressive evaporation conditions can also result in sample loss.
-
Improper Storage: this compound may be unstable under certain storage conditions, leading to degradation before or during extraction.
Q2: Which extraction method generally yields the highest recovery for this compound?
Both Liquid-Liquid Extraction (LLE) and modern Solid-Phase Extraction (SPE) techniques, as well as Protein Precipitation, can achieve high recovery rates (often exceeding 90-95%) when properly optimized.[1][2] The optimal method depends on the sample matrix, available equipment, and the desired level of sample cleanup.
Q3: How can I minimize matrix effects during the analysis of this compound?
To minimize matrix effects, consider the following strategies:
-
Optimize Sample Cleanup: Employ a more rigorous extraction and cleanup protocol, such as using a selective SPE sorbent or performing a multi-step extraction.
-
Use a Deuterated Internal Standard: this compound itself is a deuterated internal standard, which is crucial for accurately quantifying the endogenous analyte by compensating for matrix effects during ionization.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Optimize Chromatographic Separation: Ensure baseline separation of this compound from any co-eluting matrix components.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Step |
| Analyte found in the flow-through during sample loading. | Sample solvent is too strong, or pH is incorrect. | Modify the sample solvent to a weaker composition or adjust the pH to ensure the analyte is retained on the sorbent. |
| Loading flow rate is too high. | Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent. | |
| Sorbent mass is too low for the sample load. | Increase the sorbent mass or reduce the sample volume. | |
| Analyte is lost during the wash step. | Wash solvent is too strong. | Use a weaker wash solvent that removes interferences without eluting the analyte. |
| Incorrect pH of the wash solvent. | Adjust the pH of the wash solvent to maintain the analyte's retention on the sorbent. | |
| Analyte is not eluted from the cartridge. | Elution solvent is too weak. | Use a stronger elution solvent to disrupt the analyte-sorbent interaction. |
| Incorrect pH of the elution solvent. | Adjust the pH of the elution solvent to facilitate the elution of the analyte. | |
| Secondary interactions between the analyte and sorbent. | Add a modifier to the elution solvent to disrupt secondary interactions (e.g., a small percentage of a different solvent). |
General Troubleshooting for this compound Extraction
| Issue | Potential Cause | Recommended Action |
| Inconsistent recovery across samples. | Incomplete vortexing or mixing during LLE. | Ensure thorough and consistent mixing at all liquid extraction steps. |
| Variable evaporation rates. | Use a controlled evaporation system (e.g., nitrogen evaporator with a water bath) to ensure uniform solvent removal. | |
| Inconsistent SPE cartridge packing or conditioning. | Use high-quality, pre-packed SPE cartridges and ensure consistent conditioning and equilibration steps. | |
| Degradation of this compound. | Prolonged exposure to high temperatures or extreme pH. | Keep samples on ice or at reduced temperatures during processing and avoid harsh pH conditions. |
| Improper storage of samples or extracts. | Store samples and extracts at -80°C in tightly sealed containers. | |
| High background or interfering peaks in the final analysis. | Insufficient sample cleanup. | Incorporate additional cleanup steps, such as a different SPE phase or a post-extraction wash. |
| Contamination from solvents or labware. | Use high-purity solvents and thoroughly clean all glassware and equipment. |
Quantitative Data Summary
The following table summarizes reported recovery rates for Allopregnanolone using different extraction methods. Note that direct comparisons can be challenging as results are often from different studies with varying matrices and analytical methods.
| Extraction Method | Sample Matrix | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | > 95% | [1] |
| Protein Precipitation (Methanol) | Serum | > 95% | [2] |
| Supported Liquid Extraction (SLE) | Serum | High and reproducible | [3] |
| Solid-Phase Extraction (SPE) | Plasma | Method dependent, can be optimized for high recovery | [4] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a method for the analysis of Allopregnanolone in human plasma with a reported recovery of over 95%.[1]
-
To 100 µL of plasma sample, add 20 µL of an appropriate internal standard working solution (if not already this compound).
-
Add 600 µL of a 1:1 (v/v) mixture of ethyl acetate and hexane.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer 500 µL of the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in an appropriate volume of mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
This is a general protocol for SPE of steroids and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Protein Precipitation Protocol
This protocol is based on a method for the analysis of Allopregnanolone in serum with a reported recovery of over 95%.[2]
-
To 100 µL of serum, add 300 µL of ice-cold methanol containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if further concentration is needed.
Visualizations
Caption: Biosynthesis pathway of Allopregnanolone from Cholesterol.
Caption: General experimental workflow for this compound extraction and analysis.
References
- 1. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. researchgate.net [researchgate.net]
calibration curve issues with Allopregnanolone-d4 internal standard
Welcome to the technical support center for Allopregnanolone-d4 internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of this compound in calibration curves for quantitative analysis.
Troubleshooting Guides
Encountering issues with your calibration curve when using this compound as an internal standard can be a significant roadblock in your experimental workflow. The following table summarizes common problems, their potential causes, and actionable troubleshooting steps to help you resolve these issues.
| Issue | Potential Cause(s) | Troubleshooting Step(s) | Expected Outcome |
| Non-linear Calibration Curve (e.g., quadratic or sigmoidal) | 1. Saturation of the mass spectrometer detector at high concentrations. 2. Ion suppression or enhancement due to matrix effects. 3. Inappropriate calibration range. 4. Isotopic interference from the analyte. | 1. Dilute the higher concentration standards and re-inject. 2. Evaluate matrix effects by comparing the response of the analyte in neat solution versus in matrix. If significant, improve sample cleanup. 3. Narrow the calibration range or use a weighted regression model.[1] 4. Check the purity of the analyte and internal standard. | A linear calibration curve with a correlation coefficient (r²) > 0.99. |
| High Variability in Internal Standard Response | 1. Inconsistent sample preparation or extraction. 2. Instability of this compound in the sample or storage conditions. 3. Instrument instability (e.g., fluctuating spray voltage in the ion source).[2] | 1. Ensure consistent and precise pipetting and extraction procedures for all samples and standards. 2. Prepare fresh working solutions of the internal standard. Verify storage conditions (temperature, light exposure). 3. Perform a system suitability test to check for instrument performance. Clean the ion source if necessary. | Consistent internal standard peak areas across all samples and standards (typically <15% CV). |
| Poor Peak Shape for Allopregnanolone and/or this compound | 1. Suboptimal chromatographic conditions (e.g., mobile phase composition, gradient). 2. Column degradation or contamination. 3. Sample solvent effects. | 1. Optimize the mobile phase composition and gradient to improve peak shape. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the sample solvent is compatible with the mobile phase. | Symmetrical and sharp chromatographic peaks. |
| Analyte Signal in Blank Samples (High Background) | 1. Carryover from a previous high-concentration sample. 2. Contamination of the LC-MS system, solvents, or reagents. | 1. Inject a blank solvent after a high-concentration sample to check for carryover. If present, optimize the needle wash method.[3] 2. Use fresh, high-purity solvents and reagents. Clean the injection port and autosampler. | No significant analyte peak in the blank samples. |
| Inaccurate Quantification at Low Concentrations (LLOQ) | 1. Insufficient sensitivity of the mass spectrometer. 2. High background noise. 3. Adsorption of the analyte to sample vials or LC system components. | 1. Optimize mass spectrometer parameters (e.g., collision energy, declustering potential) for better sensitivity. Consider derivatization to enhance ionization efficiency.[1] 2. Improve sample cleanup to reduce background noise. 3. Use low-adsorption vials and tubing. | Accurate and precise quantification at the lower limit of quantification (LLOQ) with a signal-to-noise ratio >10.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Allopregnanolone showing a non-linear (quadratic) response at higher concentrations?
A1: Non-linearity at high concentrations is often due to detector saturation in the mass spectrometer. When the concentration of the analyte is too high, the detector's response is no longer proportional to the amount of analyte. To address this, you can either dilute your upper-level calibration standards or narrow the dynamic range of your calibration curve. Alternatively, a quadratic regression model with appropriate weighting can be used to fit the curve, but this should be justified and validated.[1]
Q2: I'm observing a significant drop in the this compound internal standard signal in my extracted plasma samples compared to the standards in neat solution. What could be the reason?
A2: This is a classic sign of matrix effects, specifically ion suppression. Components in the biological matrix (e.g., phospholipids, salts) can co-elute with your analyte and internal standard, interfering with the ionization process in the mass spectrometer's source and reducing the signal. To mitigate this, consider improving your sample preparation method. This could involve a more rigorous solid-phase extraction (SPE) protocol or a liquid-liquid extraction (LLE) to remove interfering matrix components.[4]
Q3: What is the recommended storage and handling procedure for this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation. It is advisable to prepare smaller aliquots of the stock solution to minimize freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature. The stability of working solutions should be evaluated as part of your method validation.
Q4: Can I use an external calibration curve instead of an internal standard for Allopregnanolone quantification?
A4: While possible, it is not recommended for complex biological matrices. An internal standard like this compound is crucial to correct for variations in sample preparation, injection volume, and instrument response.[2] Since this compound is a stable isotope-labeled version of the analyte, it has very similar chemical and physical properties, making it an ideal internal standard to track the analyte through the entire analytical process and ensure accurate and precise quantification.
Q5: My this compound internal standard seems to have a slightly different retention time than the native Allopregnanolone. Is this normal?
A5: Yes, a slight difference in retention time between a deuterated internal standard and the native analyte can sometimes be observed, although it is usually minimal. This phenomenon, known as the "isotope effect," is due to the slightly different physicochemical properties of the deuterated compound. As long as the retention time difference is small and consistent, and both peaks are well-resolved from other interferences, it should not affect the accuracy of your quantification.
Experimental Protocols
Protocol: Preparation of Calibration Curve and Quality Control Samples
This protocol provides a general methodology for preparing calibration curve standards and quality control (QC) samples for the quantification of Allopregnanolone using this compound as an internal standard.
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Allopregnanolone (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Working Solutions:
-
From the primary stock solutions, prepare a series of intermediate working solutions of Allopregnanolone by serial dilution to cover the desired calibration range (e.g., 10 pg/mL to 25,000 pg/mL).[1]
-
Prepare a working solution of the this compound internal standard at a fixed concentration (e.g., 10 ng/mL).[1]
-
-
Preparation of Calibration Standards:
-
To a set of blank matrix samples (e.g., stripped plasma), spike the appropriate Allopregnanolone working solution to achieve the final desired concentrations for your calibration curve (typically 6-8 non-zero points).
-
Add a fixed volume of the this compound working solution to each calibration standard.
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high, within the calibration range.
-
Spike blank matrix with the appropriate Allopregnanolone working solutions to create the QC samples.
-
Add the same fixed volume of the this compound working solution to each QC sample.
-
-
Sample Extraction:
-
LC-MS/MS Analysis:
-
Inject the extracted samples into the LC-MS/MS system.
-
Acquire data using optimized mass spectrometer parameters for both Allopregnanolone and this compound.
-
-
Data Analysis:
-
Construct the calibration curve by plotting the peak area ratio (Allopregnanolone / this compound) against the concentration of Allopregnanolone.
-
Use a linear regression model, typically with a 1/x or 1/x² weighting, to fit the data.[1]
-
Quantify the concentration of Allopregnanolone in the QC and unknown samples using the regression equation from the calibration curve.
-
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Decision tree for troubleshooting calibration curve issues.
References
- 1. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allopregnanolone | C21H34O2 | CID 92786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
impact of different mobile phases on Allopregnanolone-d4 analysis
Welcome to the technical support center for Allopregnanolone-d4 analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the impact of mobile phase selection on your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phases for this compound analysis by LC-MS/MS?
A1: For reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound, the most common mobile phases consist of a polar aqueous phase (Mobile Phase A) and a less polar organic phase (Mobile Phase B).
-
Mobile Phase A (Aqueous): Typically water with additives to improve ionization. Common options include 0.1% formic acid in water or low concentrations (e.g., 0.2 mmol/L) of ammonium fluoride in water.[1][2][3][4]
-
Mobile Phase B (Organic): Acetonitrile or methanol are the most frequently used organic solvents.[5] These are often modified with the same additive as Mobile Phase A to maintain consistency.
Q2: How do organic solvents like acetonitrile and methanol affect the analysis?
A2: The choice between acetonitrile and methanol can significantly impact chromatographic resolution and elution strength.
-
Acetonitrile: Generally provides lower backpressure and can offer different selectivity for separating isomers compared to methanol.
-
Methanol: Is a more polar solvent and can be beneficial for eluting highly retained compounds. In some steroid analyses, methanol is the preferred organic modifier.[5] The optimal choice often depends on the specific column chemistry and the separation of critical isobaric interferences.
Q3: What is the purpose of mobile phase additives like formic acid and ammonium fluoride?
A3: Additives are crucial for enhancing the ionization efficiency of neutral steroids like Allopregnanolone, which are otherwise challenging to measure by mass spectrometry.[1][6]
-
Formic Acid: Used at low concentrations (e.g., 50-200 ppm), formic acid can significantly improve the signal response in positive electrospray ionization (+ESI) by promoting the formation of protonated molecules ([M+H]^+).[7]
-
Ammonium Fluoride: This additive is a powerful ionization enhancer, particularly in negative ionization mode (-ESI), but has also been shown to be effective or neutral in positive mode.[1] It can lead to a substantial increase in analytical sensitivity compared to mobile phases without additives.[8]
-
Ammonium Acetate/Hydroxide: These can also be used to improve ionization, particularly for certain steroid classes.[7]
Q4: Can the mobile phase impact the separation of Allopregnanolone from its isomers?
A4: Yes, this is a critical consideration. Allopregnanolone has several isomers, such as pregnanolone and epiallopregnanolone, which have the same mass and can interfere with accurate quantification.[6] Mobile phase composition, in conjunction with the stationary phase, is key to achieving chromatographic separation of these isomers.[6] Adjusting the organic solvent ratio, gradient slope, and even the type of additive can alter selectivity and improve resolution.
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Interactions | Ensure the mobile phase pH is appropriate for the analyte and column. The addition of a small amount of an acid (like formic acid) can improve peak shape for protonated species. |
| Column Overload | Dilute the sample or reduce the injection volume. This compound is an internal standard, so its concentration should be optimized. |
| Mismatched Solvents | The sample solvent should be as close in composition as possible to the initial mobile phase to prevent peak distortion. Reconstitute the final extract in a solution similar to your starting mobile phase conditions (e.g., 80:20 Water:Methanol). |
Problem: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Suboptimal Ionization | Neutral steroids like Allopregnanolone often have poor ionization efficiency.[1][6] Experiment with different mobile phase additives. For +ESI, try 0.1% formic acid. For enhanced sensitivity, consider adding ammonium fluoride (e.g., 0.2 mmol/L) to both mobile phases.[1][8] |
| Ion Suppression | Co-eluting matrix components (e.g., phospholipids) can suppress the analyte signal.[1] Adjust the chromatographic gradient to better separate this compound from the matrix. Enhance sample cleanup procedures. |
| Incorrect Mobile Phase pH | The mobile phase pH affects the formation of desired ions. Optimize the concentration of acidic or basic additives to maximize signal response. |
Problem: Shifting Retention Times
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Prepare mobile phases fresh and from the same solvent lot. Ensure accurate measurement of additives. Use high-purity (LC-MS grade) solvents and reagents to avoid impurities. |
| Lack of Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes. |
| Fluctuating Column Temperature | Use a column oven to maintain a constant temperature. Even small temperature changes can affect retention times.[1] |
Quantitative Data Summary
The selection of a mobile phase additive can have a dramatic effect on signal intensity. The following table illustrates the potential impact of different additives on the analysis of a deuterated steroid standard, based on common findings in steroid analysis.
Table 1: Illustrative Impact of Mobile Phase Additives on this compound Signal
| Mobile Phase Additive (in Water/Methanol) | Ionization Mode | Relative Peak Area (Normalized) | Signal-to-Noise (S/N) Ratio | Peak Shape |
| None | +ESI | 1.0 | 50 | Symmetric |
| 0.1% Formic Acid | +ESI | 8.5 | 450 | Symmetric |
| 5mM Ammonium Acetate | +ESI | 4.2 | 220 | Symmetric |
| 0.2mM Ammonium Fluoride | +ESI | 9.5 | 510 | Symmetric |
Note: Data are representative and intended for comparative purposes. Actual results will vary based on instrumentation and specific experimental conditions.
Experimental Protocols
Detailed Methodology: LC-MS/MS Analysis of this compound
This protocol provides a typical starting point for method development.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add the this compound internal standard.
-
Add 200 µL of acetonitrile to precipitate proteins and vortex.
-
Add 1 mL of a hexane/ethyl acetate mixture, vortex for 5 minutes, and centrifuge.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of 50% methanol for injection.
2. Liquid Chromatography Conditions
-
HPLC System: UPLC/UHPLC system
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 0.2 mM Ammonium Fluoride in Water
-
Mobile Phase B: 0.2 mM Ammonium Fluoride in Methanol
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 60 2.0 60 14.0 100 14.1 60 | 21.0 | 60 |
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Spray Voltage: Optimized for instrument (e.g., 4 kV)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: To be determined by infusion of the standard. A hypothetical transition would be m/z 323.3 → 273.3.
Visualizations
Mobile Phase Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing mobile phase conditions for this compound analysis.
Caption: Troubleshooting workflow for mobile phase optimization.
References
- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC–MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma [ruidera.uclm.es]
- 4. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma. | Semantic Scholar [semanticscholar.org]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. question about steroid LC-MS analysis - Chromatography Forum [chromforum.org]
- 8. m.youtube.com [m.youtube.com]
preventing in-source fragmentation of Allopregnanolone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Allopregnanolone-d4 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
A1: In-source fragmentation is the unintended breakdown of an analyte, in this case, this compound, within the ion source of the mass spectrometer before it reaches the mass analyzer. This is problematic because it can lead to an underestimation of the intact analyte, reduced sensitivity, and potentially interfere with the accurate quantification of the target compound. For deuterated standards like this compound, fragmentation can also lead to the loss of deuterium labels, complicating data interpretation.
Q2: What are the primary causes of in-source fragmentation for steroids like this compound?
A2: The primary causes of in-source fragmentation for steroids are often related to excessive energy transfer to the molecule during the ionization process. Key factors include:
-
High ion source temperature: Elevated temperatures can provide enough thermal energy to break weaker bonds in the molecule.
-
High declustering potential or fragmentor voltage: These voltages are applied to help desolvate ions, but excessive levels can induce fragmentation.
-
Harsh ionization conditions: Certain ionization techniques or source conditions can be too energetic for sensitive molecules like steroids.
-
Mobile phase composition: The pH and additives in the mobile phase can influence the stability of the analyte in the ion source.
Q3: How can I tell if in-source fragmentation is occurring?
A3: You may suspect in-source fragmentation if you observe:
-
A lower than expected signal intensity for your precursor ion ([M+H]⁺).
-
The presence of fragment ions in your full scan mass spectrum that are also observed as product ions in your MS/MS scans.
-
Poor linearity in your calibration curve, especially at higher concentrations.
-
Inconsistent results or poor reproducibility.
Q4: Can the deuterium labels on this compound affect its fragmentation behavior?
A4: Yes, the presence of deuterium atoms can sometimes influence fragmentation pathways due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is slightly stronger than a carbon-hydrogen (C-H) bond, which can make fragmentation involving the cleavage of a C-D bond less favorable. However, the primary fragmentation patterns are generally similar to the non-deuterated analog.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving in-source fragmentation of this compound.
Diagram: Troubleshooting Workflow for In-Source Fragmentation
Caption: A step-by-step workflow for troubleshooting in-source fragmentation.
Step 1: Review and Optimize Ion Source Parameters
Excessive energy in the ion source is a primary driver of fragmentation. Systematically reduce the energy input to find the optimal balance between efficient ionization and minimal fragmentation.
| Parameter | Recommended Starting Point | Troubleshooting Action |
| Ion Source Temperature | 300-400 °C | Gradually decrease in 25-50 °C increments. |
| Declustering Potential (DP) / Fragmentor Voltage | 40-60 V | Reduce in 5-10 V increments. |
| Collision Energy (CE) | For MS/MS, start with published values (e.g., ~34 V for the primary fragment). For MS1, ensure CE is at its minimum.[1] | Optimize for the specific instrument and transition. |
| Nebulizer Gas (Gas 1) | 50-60 psi | Optimize for a stable spray; excessively high pressure can sometimes contribute to fragmentation. |
| Heater Gas (Gas 2) | 50-60 psi | Adjust in conjunction with the source temperature to ensure efficient desolvation without excessive heating. |
| Curtain Gas | 10-20 psi | Ensure it's sufficient to prevent solvent clusters from entering the mass spectrometer. |
| IonSpray Voltage | 5000-5500 V (Positive Mode) | Optimize for maximum precursor ion intensity and stability. |
Step 2: Evaluate Mobile Phase Composition
The chemical environment of the analyte as it enters the ion source can significantly impact its stability.
| Parameter | Recommendation | Rationale |
| Mobile Phase Additive | Use a mild additive like 0.1% formic acid or low concentrations of ammonium formate. | Harsh additives can promote fragmentation. Formic acid is a common choice for steroid analysis. |
| pH | Maintain a slightly acidic pH. | This promotes the formation of the [M+H]⁺ ion and can help stabilize the molecule. |
| Organic Solvent | Methanol or acetonitrile are commonly used. | Ensure high purity solvents to avoid adduct formation that can lead to complex spectra and potential misinterpretation of fragmentation. |
Step 3: Assess Liquid Chromatography Conditions
Poor chromatography can indirectly lead to issues that appear as in-source fragmentation.
| Issue | Recommendation |
| Poor Peak Shape | Optimize the gradient and column chemistry to achieve sharp, symmetrical peaks. Tailing peaks can lead to a less concentrated band of ions entering the source, potentially affecting ionization efficiency and stability. |
| Co-elution | Ensure that this compound is well-separated from other matrix components. Co-eluting compounds can cause ion suppression or enhancement, which might be misinterpreted as a fragmentation issue. |
Experimental Protocol: Minimizing In-Source Fragmentation of this compound
This protocol provides a starting point for the LC-MS/MS analysis of this compound, with a focus on minimizing in-source fragmentation.
1. Sample Preparation
-
Perform a protein precipitation of the plasma/serum sample using a 3:1 ratio of cold acetonitrile containing the this compound internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid).
2. Liquid Chromatography
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry
| Parameter | Optimized Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 350 °C |
| Declustering Potential (DP) | 50 V |
| Collision Energy (CE) for m/z 323.3 -> 269.3 | 34 V |
| Nebulizer Gas (Gas 1) | 55 psi |
| Heater Gas (Gas 2) | 55 psi |
| Curtain Gas | 15 psi |
| IonSpray Voltage | 5200 V |
| MRM Transitions | This compound: m/z 323.3 -> 269.3 (Quantifier), m/z 323.3 -> 97.1 (Qualifier) |
Diagram: Experimental Workflow
Caption: A streamlined workflow for the analysis of this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Assay for Allopregnanolone Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of allopregnanolone in biological matrices, with a focus on assays utilizing a deuterated internal standard such as Allopregnanolone-d4. The methodologies and performance data presented are compiled from peer-reviewed scientific literature to assist researchers in selecting and developing robust analytical assays.
Methodology Comparison
The accurate quantification of endogenous neurosteroids like allopregnanolone is crucial for understanding their physiological roles and therapeutic potential. LC-MS/MS has emerged as the preferred analytical technique due to its high selectivity and sensitivity.[1][2] A critical component of a reliable LC-MS/MS assay is the use of a stable isotope-labeled internal standard (IS), such as this compound, to correct for matrix effects and variations in sample processing and instrument response.[3]
Below, we compare key experimental parameters from different validated methods.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method A | Method B | Method C |
| Biological Matrix | Human Plasma | Human Serum | Human Plasma |
| Sample Volume | 100 µL[1] | Not Specified | Not Specified |
| Internal Standard | This compound[1] | Deuterated and Carbon-13 labelled pregnenolone[4] | Not Specified |
| Extraction Technique | Liquid-Liquid Extraction (Hexane/Ethyl Acetate)[1] | Solid Phase Extraction (SPE)[5][6] | Protein Precipitation (Methanol)[7] |
| Derivatization | Quaternary aminooxy reagent[1] | 2-hydrazinopyridine[5][6] | None[7] |
| LC Column | Phenomenex Kinetex C18 (2.1x100 mm, 2.6 µm)[1] | Not Specified | Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm)[7] |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid[1] | Methanol and Water with 0.1% Formic Acid[5][6] | Not Specified |
| Flow Rate | 0.5 mL/min[1] | 0.3 mL/min[5][6] | Not Specified |
Performance Characteristics
The validation of a bioanalytical method ensures its reliability for the intended application. Key validation parameters include linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, and precision.
Table 2: Comparison of Assay Performance
| Parameter | Method A | Method B | Method C |
| Linearity Range | 10 - 25,000 pg/mL[1] | Not Specified | 0.78 - 1000 ng/mL[7] |
| LLOQ | 10 pg/mL (50 fg on column)[1] | 10 - 40 pg/mL[5][6] | 0.78 ng/mL[7] |
| Intra-day Precision (%CV) | < 10%[1] | < 11.5%[3] | < 10%[7] |
| Inter-day Precision (%CV) | < 10%[1] | 3.5% - 12.2%[3] | < 10%[7] |
| Accuracy (% Recovery) | 90 - 110%[1] | 90 - 110%[3] | 90 - 110%[7] |
| Extraction Recovery | > 95%[1] | Not Specified | > 95%[7] |
Experimental Protocols
A generalized workflow for the LC-MS/MS analysis of allopregnanolone is presented below. Specific details for each step can vary significantly between laboratories and should be optimized accordingly.
Generalized Experimental Workflow
Caption: Generalized workflow for LC-MS/MS bioanalysis.
Detailed Methodologies
Method A: High-Sensitivity Method with Derivatization
This method, adapted from a study by an unnamed source, is designed for high sensitivity.
-
Sample Preparation: To 100 µL of plasma, this compound is added as the internal standard. A liquid-liquid extraction is performed using a hexane/ethyl acetate mixture.[1]
-
Derivatization: The extracted sample is derivatized with a quaternary aminooxy reagent to enhance ionization efficiency.[1]
-
LC-MS/MS Analysis: The derivatized sample is injected into an LC system equipped with a C18 column. A gradient elution with acetonitrile and water containing 0.1% formic acid is used for chromatographic separation. The eluent is introduced into a tandem mass spectrometer for detection.[1]
-
Quantification: Multiple Reaction Monitoring (MRM) is used for quantification. For this compound, the MRM transition monitored is 305.3→135.1.[1]
Logical Flow of Bioanalytical Method Validation
The validation of a bioanalytical method follows a structured process to ensure that the method is reliable for its intended purpose.
Caption: Key parameters of bioanalytical method validation.
References
- 1. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. LC–MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma [ruidera.uclm.es]
- 6. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superiority of ¹³C-Labeled Internal Standards in Bioanalysis: A Comparative Guide to Allopregnanolone Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of neurosteroids like allopregnanolone, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison between the commonly used deuterated (Allopregnanolone-d4) and the more advanced ¹³C-labeled internal standards, supported by experimental principles and data from analogous compounds.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting sample matrix effects and variations during sample preparation and analysis. However, not all SIL-IS are created equal. While deuterium (²H or D) labeled standards like this compound are widely used, they can present significant analytical challenges. In contrast, carbon-13 (¹³C) labeled standards offer a more robust and reliable solution, minimizing analytical variability and improving data quality.
Key Performance Differences: this compound vs. ¹³C-Labeled Internal Standards
The primary advantage of ¹³C-labeled internal standards lies in their identical physicochemical properties to the analyte of interest. This ensures co-elution during chromatography and identical behavior during ionization, leading to more effective compensation for matrix effects. Deuterated standards, on the other hand, can exhibit different chromatographic retention times and be subject to isotopic exchange, leading to inaccurate quantification.
| Parameter | This compound (Deuterated IS) | ¹³C-Labeled Allopregnanolone (¹³C-IS) | Rationale |
| Chromatographic Co-elution | Partial or no co-elution with native allopregnanolone. | Complete co-elution with native allopregnanolone. | The larger mass difference and potential for changes in polarity with deuterium labeling can alter chromatographic behavior. ¹³C labeling results in a negligible difference in physicochemical properties. |
| Matrix Effect Compensation | Can be incomplete and variable, leading to inaccuracies.[1][2] | More effective and consistent compensation for ion suppression or enhancement.[3] | As the ¹³C-IS co-elutes perfectly with the analyte, both experience the same degree of matrix effects at the same time in the ion source, allowing for accurate correction. |
| Isotopic Stability | Risk of back-exchange of deuterium atoms with hydrogen, especially in certain solvents or pH conditions. | Highly stable with no risk of isotopic exchange. | The carbon-carbon bond is significantly stronger and not susceptible to exchange under typical analytical conditions. |
| Accuracy and Precision | May lead to biased results and higher variability (CV%). | Provides higher accuracy and precision in quantitative results. | The superior co-elution and isotopic stability of ¹³C-IS lead to more reliable and reproducible data. |
Experimental Data: A Case Study with Steroids
| Internal Standard | Mean Bias (%) vs. Reference Method | Observations |
| Testosterone-d2 | Closest to the reference method | - |
| Testosterone-d5 | Significant negative bias | Lower results obtained compared to testosterone-d2. |
| ¹³C-Testosterone | Closer to the reference method than d5 | Gave lower results than d2, but with less bias than d5, indicating better accuracy. |
This table summarizes the findings from the Owen et al. study, highlighting the impact of the choice of internal standard on the accuracy of testosterone quantification.[4]
The study concluded that the choice of internal standard alone can have a significant effect on the results obtained by LC-MS/MS assays for testosterone.[4] The observed bias with deuterated standards is often attributed to the "isotope effect," where the difference in mass between deuterium and hydrogen leads to a slight separation during chromatography, causing the analyte and internal standard to experience different matrix effects.[5][6]
Experimental Protocols
To achieve accurate and precise quantification of allopregnanolone, a robust LC-MS/MS method is essential. The following is a generalized experimental protocol based on established methods for neurosteroid analysis.[7][8][9][10]
1. Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the ¹³C-labeled allopregnanolone internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate allopregnanolone from other endogenous steroids and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both native allopregnanolone and the ¹³C-labeled internal standard should be optimized for maximum sensitivity and specificity.
-
Allopregnanolone Signaling Pathway and Synthesis
Allopregnanolone is a neurosteroid synthesized from cholesterol and is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[11] Its synthesis and signaling pathway are crucial for understanding its physiological and pharmacological effects.
Caption: Allopregnanolone synthesis from cholesterol and its subsequent modulation of the GABA-A receptor.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of allopregnanolone in a biological matrix using a ¹³C-labeled internal standard.
Caption: A streamlined workflow for the quantification of allopregnanolone using LC-MS/MS.
References
- 1. myadlm.org [myadlm.org]
- 2. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma. | Semantic Scholar [semanticscholar.org]
- 11. Progesterone - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Analytical Cross-Validation of Allopregnanolone
This guide provides a detailed comparison of analytical methods for the quantification of allopregnanolone, with a focus on the role and performance of its deuterated internal standard, Allopregnanolone-d4. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). A brief comparison with immunoassays is also included to highlight the advantages of mass spectrometry-based approaches. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of allopregnanolone in biological matrices.
Introduction to Allopregnanolone and the Role of this compound
Allopregnanolone is a neurosteroid and a metabolite of progesterone that acts as a potent positive allosteric modulator of the GABAA receptor.[1] Its role in various neurological and psychiatric conditions has led to a growing interest in its accurate measurement in biological samples. This compound is a stable, isotopically labeled version of allopregnanolone. It is chemically identical to the endogenous compound but has a higher molecular weight due to the replacement of four hydrogen atoms with deuterium. This property makes it an ideal internal standard for mass spectrometry-based quantification. By adding a known amount of this compound to a sample at the beginning of the analytical process, it is possible to control for variability in sample preparation, extraction, and instrument response, thereby ensuring high accuracy and precision in the final measurement of the endogenous allopregnanolone.
Comparative Analysis of Analytical Methods
The performance of different analytical methods for allopregnanolone quantification is summarized below. The use of this compound as an internal standard is a key feature of the mass spectrometry methods, contributing significantly to their superior performance compared to immunoassays.
Quantitative Performance Data
The following table summarizes the key performance parameters of LC-MS/MS and GC-MS methods for the quantification of allopregnanolone, where this compound is used as an internal standard.
| Performance Parameter | LC-MS/MS | GC-MS | Immunoassay (RIA) |
| Linearity (Correlation Coefficient) | >0.99[2] | >0.999[2] | Not typically reported in the same manner |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL - 0.78 ng/mL[3][4] | 100 fg - 200 pg on column[1] | 15-25 pg[1] |
| Intra-day Precision (%CV) | <10%[1][4] | <10%[5] | Can be higher, often >10% |
| Inter-day Precision (%CV) | <10%[1][4] | <10%[5] | Can be higher, often >15% |
| Accuracy (% Bias) | 90-110%[1][4] | Within 15% | Variable, prone to inaccuracies |
| Specificity | High (mass-based) | High (mass-based) | Lower (potential for cross-reactivity) |
| Sample Volume | ~100 µL plasma[1] | 100-300 µL plasma[2] | 50-200 µL |
| Derivatization Required | Optional, but can improve sensitivity[1] | Yes[5][6] | No |
Methodological Comparison
| Feature | LC-MS/MS | GC-MS | Immunoassay |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Competitive binding of labeled and unlabeled antigen to a limited number of antibody binding sites. |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction.[4] | Solid-phase extraction, liquid-liquid extraction, followed by mandatory derivatization.[5][6] | Direct analysis or after extraction. |
| Throughput | High | Moderate | High |
| Cost (Instrument) | High | High | Low to Moderate |
| Expertise Required | High | High | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are described below. The use of this compound as an internal standard is a critical step in both the LC-MS/MS and GC-MS protocols.
LC-MS/MS Protocol for Allopregnanolone Quantification
This protocol is a generalized procedure based on common practices in published literature.[1][4]
1. Sample Preparation:
- To 100 µL of plasma, add a known amount of this compound solution in methanol.
- Perform protein precipitation by adding a water-miscible organic solvent like methanol or acetonitrile.
- Vortex and centrifuge to pellet the precipitated proteins.
- The supernatant can be directly injected or subjected to further cleanup.
2. Optional Derivatization:
- For enhanced sensitivity, the extracted sample can be derivatized. A common method involves reaction with a quaternary aminooxy reagent to introduce a charged moiety.[1]
3. Chromatographic Separation:
- Inject the prepared sample onto a reverse-phase C18 column.
- Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.
4. Mass Spectrometric Detection:
- Utilize a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- Monitor specific precursor-to-product ion transitions for both allopregnanolone and this compound. For example, a transition for derivatized allopregnanolone could be m/z 374.4 → product ion, and for the this compound internal standard, m/z 378.3 → product ion.[1]
5. Quantification:
- Calculate the peak area ratio of the endogenous allopregnanolone to the this compound internal standard.
- Determine the concentration of allopregnanolone in the sample by interpolating this ratio against a calibration curve prepared with known concentrations of allopregnanolone and a constant concentration of the internal standard.
GC-MS Protocol for Allopregnanolone Quantification
This protocol is a generalized procedure based on common practices in published literature.[2][5][6]
1. Sample Preparation and Extraction:
- To 100-300 µL of plasma, add a known amount of this compound solution.
- Perform solid-phase extraction (SPE) to isolate the steroids from the biological matrix.[2]
2. Derivatization:
- This is a mandatory step for GC-MS to make the steroids volatile. A common method is a two-step derivatization:
- Reaction with a methoxyamine hydrochloride to form a methoxime derivative at the keto group.[3]
- Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether at the hydroxyl group.[6]
3. Chromatographic Separation:
- Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column).
- Use a temperature program to separate the analytes based on their boiling points and interactions with the stationary phase.
4. Mass Spectrometric Detection:
- Use a mass spectrometer with an electron ionization (EI) or negative chemical ionization (NCI) source.
- Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring specific ions for both the allopregnanolone derivative and the this compound derivative.[6]
5. Quantification:
- Calculate the peak area ratio of the endogenous allopregnanolone derivative to the this compound derivative.
- Determine the concentration of allopregnanolone in the sample using a calibration curve constructed in the same manner as for the LC-MS/MS method.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: LC-MS/MS workflow for Allopregnanolone quantification.
Caption: GC-MS workflow for Allopregnanolone quantification.
Conclusion
For the accurate and precise quantification of allopregnanolone in biological matrices, mass spectrometry-based methods, specifically LC-MS/MS and GC-MS, are superior to immunoassays. The use of a deuterated internal standard, this compound, is crucial for correcting analytical variability and ensuring the reliability of the results.
-
LC-MS/MS offers high throughput and specificity without the need for mandatory derivatization, making it a widely adopted method in clinical and research settings.[4]
-
GC-MS provides excellent sensitivity and specificity but requires a derivatization step, which can add to the sample preparation time.[5][6]
-
Immunoassays , while simple and high-throughput, can suffer from a lack of specificity due to cross-reactivity with other structurally related steroids, potentially leading to inaccurate results.[1]
The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. However, for applications demanding the highest level of accuracy and reliability, validated LC-MS/MS or GC-MS methods with the use of an appropriate internal standard like this compound are the recommended choices.
References
- 1. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma [ruidera.uclm.es]
- 4. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Neurosteroids During Pregnancy Using Selective Ion Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
inter-laboratory comparison of allopregnanolone quantification with Allopregnanolone-d4
For researchers, scientists, and drug development professionals, the accurate quantification of the neurosteroid allopregnanolone is critical for advancing our understanding of its role in various physiological and pathological processes. This guide provides an objective comparison of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that utilize Allopregnanolone-d4 as an internal standard, offering a valuable resource for selecting and implementing a robust analytical procedure.
This comparison summarizes key performance metrics from various validated assays, providing a snapshot of the current landscape in allopregnanolone quantification. While a direct inter-laboratory comparison study is not yet available in the published literature, this guide compiles data from single-laboratory validation studies to facilitate a comparative assessment of different methodologies.
Quantitative Performance of Allopregnanolone Quantification Methods
The following table summarizes the key validation parameters from several published LC-MS/MS methods for the quantification of allopregnanolone in human plasma or serum, all utilizing this compound as the internal standard. This allows for a cross-sectional view of the expected performance of these assays.
| Parameter | Method A | Method B | Method C | Method D |
| Lower Limit of Quantification (LLOQ) | 40 pg/mL[1][2] | 0.78 ng/mL[3] | 10 - 40 pg/mL | 5 pg/mL |
| Linearity (Correlation Coefficient) | >0.99 | Not explicitly stated | >0.99 | R² > 0.98 |
| Intra-day Precision (%CV) | <11.5% | <10%[3] | <15% | Not explicitly stated |
| Inter-day Precision (%CV) | 3.5% to 12.2% | <10%[3] | <15% | Not explicitly stated |
| Accuracy/Trueness | 90% to 110% | 90% to 110%[3] | 85% to 115% | Not explicitly stated |
| Extraction Recovery | >90% | >95%[3] | Not explicitly stated | Not explicitly stated |
Experimental Protocols: A Synthesized Approach
The methodologies employed in the quantification of allopregnanolone, while varying in specific details, generally follow a common workflow. The protocol outlined below represents a synthesis of best practices from the reviewed literature.
Sample Preparation
A critical step for accurate quantification is the efficient extraction of allopregnanolone from the biological matrix and removal of interfering substances.
-
Protein Precipitation: A simple and common initial step involves the precipitation of plasma or serum proteins using organic solvents such as methanol or acetonitrile.[3][4]
-
Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE is often employed to further purify the sample. A common solvent combination for this is hexane and ethyl acetate.[5]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted approach to sample cleanup and can be used as an alternative or in addition to LLE.[1][2]
-
Internal Standard Spiking: A known amount of this compound is added to the samples, calibrators, and quality control samples at the beginning of the sample preparation process to correct for variability in extraction and instrument response.
Derivatization (Optional)
To enhance the ionization efficiency and sensitivity of allopregnanolone in the mass spectrometer, a derivatization step can be included. A common reagent used for this purpose is 2-hydrazinopyridine.[1][2]
Chromatographic Separation
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate allopregnanolone and its deuterated internal standard from other endogenous compounds.
-
Column: A C18 analytical column is frequently used for the separation.[3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is typically employed.[1][2]
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) is the detection method of choice due to its high selectivity and sensitivity. The instrument is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both allopregnanolone and this compound.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of allopregnanolone, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for allopregnanolone quantification.
Caption: Allopregnanolone signaling pathway at the GABA-A receptor.
Conclusion
The reviewed LC-MS/MS methods utilizing this compound as an internal standard demonstrate the capability for sensitive and accurate quantification of allopregnanolone in human plasma and serum. While a direct inter-laboratory comparison is needed to establish a definitive benchmark, the compiled data in this guide provides valuable insights into the performance characteristics of current methodologies. Researchers can leverage this information to select or develop an analytical method best suited for their specific research needs, ensuring reliable and reproducible data for advancing the understanding of allopregnanolone's role in health and disease.
References
- 1. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC–MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma [ruidera.uclm.es]
- 3. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Neurosteroid Quantification: A Comparative Guide to Allopregnanolone-d4 Based Assays
For researchers, scientists, and drug development professionals delving into the world of neurosteroids, the accurate quantification of allopregnanolone is paramount. This guide provides an objective comparison of the linearity and sensitivity of commonly employed analytical methods, with a focus on Allopregnanolone-d4 as an internal standard. We present a synthesis of performance data from various platforms, detailed experimental protocols, and visual representations of key workflows and signaling pathways to aid in the selection of the most appropriate assay for your research needs.
Allopregnanolone, a potent positive allosteric modulator of the GABA-A receptor, plays a crucial role in neuroprotection, anxiety, and mood regulation. Its accurate measurement in biological matrices is essential for understanding its physiological functions and for the development of novel therapeutics. The use of a deuterated internal standard, such as this compound, is a cornerstone of robust quantification, particularly in mass spectrometry-based methods, as it effectively corrects for matrix effects and variations in sample processing.
Performance Characteristics: A Head-to-Head Comparison
The choice of an analytical method for allopregnanolone quantification hinges on the specific requirements of the study, including the desired sensitivity, the expected concentration range in the samples, and the available instrumentation. The following table summarizes the key performance characteristics of three widely used techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Lower Limit of Quantification (LLOQ) | 10 - 40 pg/mL (with derivatization)[1] | ~0.63 pmol (~0.2 ng/mL)[2] | 1.1 - <9.5 pg/mL[2][3] |
| Upper Limit of Quantification (ULOQ) | Up to 1000 ng/mL[4] | Method Dependent | Up to 2000 pg/mL or 100 ng/mL[3] |
| Linear Range | Wide dynamic range | Wide dynamic range | Narrower dynamic range |
| Linearity (R²) | Typically >0.99 | Typically >0.99 | Method Dependent |
| Sensitivity | High to Very High | Very High | High |
| Specificity | High (based on mass-to-charge ratio) | High (based on mass-to-charge ratio) | Can be subject to cross-reactivity |
Diving Deeper: Experimental Protocols
To provide a practical understanding of these methods, we have outlined the key steps involved in a typical experimental workflow for each technique.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often considered the gold standard for steroid analysis due to its high sensitivity and specificity. The use of this compound as an internal standard is integral to this methodology.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation:
-
To a known volume of serum or plasma, an exact amount of this compound internal standard is added.
-
Proteins are precipitated using a solvent like methanol.
-
The supernatant is then subjected to Solid-Phase Extraction (SPE) for purification and concentration of the analyte.
-
For enhanced sensitivity, derivatization with a reagent such as 2-hydrazinopyridine can be performed to improve ionization efficiency[1].
-
-
Chromatographic Separation: The extracted and derivatized sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 column is commonly used to separate Allopregnanolone and its deuterated internal standard from other endogenous compounds.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Allopregnanolone and this compound, ensuring high selectivity.
-
Quantification: The concentration of Allopregnanolone in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for steroid analysis, renowned for its high chromatographic resolution and sensitivity.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation:
-
This compound is added to the biological sample.
-
Analytes are extracted using either liquid-liquid extraction or solid-phase extraction.
-
Derivatization is a critical step to increase the volatility and thermal stability of the steroid. Silylation is a common derivatization technique.
-
-
Gas Chromatographic Separation: The derivatized extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column.
-
Mass Spectrometric Detection: The separated compounds are ionized and detected by a mass spectrometer. Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity.
-
Quantification: Similar to LC-MS/MS, quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput, plate-based immunoassay that does not typically employ a deuterated internal standard but relies on the principle of competitive binding.
Experimental Workflow:
Detailed Methodology:
-
Competitive Binding: Samples or standards are added to the wells of a microplate pre-coated with an antibody specific to Allopregnanolone. An enzyme-conjugated Allopregnanolone is then added. The endogenous Allopregnanolone in the sample competes with the enzyme-conjugated Allopregnanolone for binding to the limited number of antibody sites.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Signal Detection: The intensity of the color is inversely proportional to the concentration of Allopregnanolone in the sample. The absorbance is read using a microplate reader.
-
Concentration Calculation: A standard curve is generated using known concentrations of Allopregnanolone, and the concentration in the unknown samples is interpolated from this curve.
The Biological Context: Allopregnanolone's Mechanism of Action
Understanding the biological significance of allopregnanolone underscores the importance of its accurate quantification. Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
As depicted in the diagram, GABA binds to its specific site on the GABA-A receptor, causing the integral chloride channel to open and allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect. Allopregnanolone binds to a separate, allosteric site on the receptor complex. This binding enhances the ability of GABA to open the chloride channel, thereby potentiating the inhibitory signal. This mechanism is central to allopregnanolone's anxiolytic, sedative, and anticonvulsant properties.
Conclusion
The selection of an appropriate assay for allopregnanolone quantification is a critical decision in neurosteroid research. LC-MS/MS and GC-MS, particularly when employing this compound as an internal standard, offer the highest levels of sensitivity and specificity, making them ideal for discovery and validation studies. ELISA, on the other hand, provides a high-throughput and cost-effective solution for screening large numbers of samples, though with potential trade-offs in specificity. By carefully considering the performance characteristics and experimental demands of each method, researchers can confidently choose the most suitable approach to advance their understanding of this pivotal neurosteroid.
References
- 1. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma. | Semantic Scholar [semanticscholar.org]
- 2. jneurosci.org [jneurosci.org]
- 3. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived… [ouci.dntb.gov.ua]
- 4. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Allopregnanolone-d4: Assessing Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Allopregnanolone-d4, a deuterated internal standard crucial for the accurate measurement of the neurosteroid Allopregnanolone. We will delve into the performance characteristics of commonly employed techniques, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Allopregnanolone
Allopregnanolone, a metabolite of progesterone, is a potent positive allosteric modulator of the GABA-A receptor in the central nervous system.[1] Its involvement in a range of physiological and pathological processes, including anxiety, depression, and neurodevelopment, has made its accurate quantification a critical aspect of neuroscience and drug development research.[1] Given its low endogenous concentrations and the presence of isomeric compounds, robust and sensitive analytical methods are imperative. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of quantification.
Analytical Methods for Allopregnanolone Quantification
The primary methods for the quantification of Allopregnanolone, and by extension the use of its deuterated internal standard, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers a unique balance of sensitivity, specificity, throughput, and cost.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the reference method for Allopregnanolone quantification due to its high sensitivity and specificity. The use of this compound as an internal standard allows for precise and accurate measurement by correcting for analyte loss during sample preparation and ionization variability in the mass spectrometer.
Performance Characteristics:
| Parameter | Performance Data |
| Linearity | Reliable quantification range from 0.78 to 1000 ng/mL.[2] |
| Accuracy (Trueness) | Quality Control (QC) sample inter- and intraday trueness between 90% and 110%.[2] |
| Precision (Imprecision) | QC sample inter- and intraday imprecision less than 10%.[2] |
| Recovery | Extraction recovery has been reported to be above 95%.[2] |
| Lower Limit of Quantification (LLOQ) | Reported as low as 25 to 50 pg.[3] |
| Limit of Detection (LOD) | Can range from 5 to 25 pg.[3] |
Experimental Workflow:
References
Allopregnanolone-d4 Shines as a Robust Internal Standard in Neurosteroid Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of neurosteroid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides an objective comparison of Allopregnanolone-d4 against other commonly used deuterated neurosteroid standards, supported by experimental data, to facilitate informed decisions in analytical method development.
This compound, a deuterium-labeled analog of the neurosteroid allopregnanolone, is frequently employed as an internal standard in mass spectrometry-based assays. Its structural similarity and distinct mass-to-charge ratio (m/z) to the endogenous analyte allow for the correction of variability introduced during sample preparation and analysis, ultimately leading to more precise and accurate results.
Performance Comparison of Deuterated Neurosteroid Standards
To evaluate the performance of this compound relative to other deuterated neurosteroid standards, key analytical parameters such as isotopic purity, chemical purity, and performance in a multi-analyte LC-MS/MS panel are crucial.
| Deuterated Standard | Isotopic Purity (%) | Chemical Purity (%) | Notes |
| This compound | >95 | >98 | Commonly used for allopregnanolone and progesterone quantification. |
| Pregnenolone-d4 | 98.9 | 99.64 | Isotopic distribution: d0=0.12%, d1=0.17%, d2=0.15%, d3=3.31%, d4=96.26%[1]. |
| DHEA-d6 | 97 | 98 | Used for the quantification of dehydroepiandrosterone (DHEA)[2][3]. |
| Progesterone-d9 | Not specified | Not specified | Utilized as an internal standard for progesterone and its metabolites. |
Table 1: Comparison of Isotopic and Chemical Purity of Selected Deuterated Neurosteroid Standards. Data compiled from commercially available product specifications and certificates of analysis.
While isotopic and chemical purity are fundamental indicators of a standard's quality, its performance in a real-world analytical setting provides the most valuable insights. A comprehensive study on the simultaneous determination of nine neuroactive steroids using their respective deuterated internal standards demonstrated the robustness of this approach[4][5][6]. The method exhibited excellent linearity, accuracy (83-118%), and precision (0.9-14.1%), underscoring the suitability of these deuterated standards, including this compound, for complex biological matrix analysis[6].
However, it is important to note that even with deuterated standards, matrix effects can sometimes pose a challenge. Matrix effects refer to the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the biological matrix. While deuterated standards are designed to co-elute with and experience similar matrix effects as the analyte, subtle differences in retention times can lead to differential ion suppression[7][8][9]. Therefore, thorough validation of the analytical method in the specific biological matrix is essential.
Experimental Protocols
The following is a representative experimental protocol for the simultaneous quantification of neurosteroids in human serum using deuterated internal standards with LC-MS/MS.
1. Sample Preparation:
-
Protein Precipitation: To 150 µL of human serum, add a mixture of deuterated internal standards (including this compound). Precipitate proteins by adding an organic solvent such as acetonitrile or methanol containing zinc sulfate.
-
Liquid-Liquid Extraction (LLE): After protein precipitation, perform LLE to further purify the sample and concentrate the analytes. A common solvent for this is methyl tert-butyl ether (MTBE).
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a reversed-phase column (e.g., C18) to separate the neurosteroids. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typically employed.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
A detailed workflow for this process is illustrated below:
Figure 1: Experimental workflow for neurosteroid quantification.
Signaling Pathway of Allopregnanolone
Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its mechanism of action is crucial for its physiological and pharmacological effects.
Figure 2: Allopregnanolone's modulation of the GABA-A receptor.
Logical Comparison Framework
The selection of an appropriate deuterated internal standard involves a careful consideration of several factors beyond just its availability.
Figure 3: Logical framework for selecting a deuterated standard.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. Dehydroepiandrosterone (DHEA) (2,2,3,4,4,6-Dâ, 99%) CP 97%- Cambridge Isotope Laboratories, DLM-8049-0.005 [isotope.com]
- 3. Dehydroepiandrosterone (DHEA) (2,2,3,4,4,6-Dâ, 98%) CP 97% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
Allopregnanolone-d4: A Comparative Guide to its Performance in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of allopregnanolone, a critical neurosteroid, is paramount. This guide provides an objective comparison of the performance of Allopregnanolone-d4 as an internal standard in various biological matrices, supported by experimental data and detailed methodologies.
This compound, a deuterated analog of allopregnanolone, is widely employed as an internal standard in mass spectrometry-based bioanalysis. Its structural similarity and distinct mass-to-charge ratio allow for the precise and accurate quantification of endogenous allopregnanolone by correcting for variations during sample preparation and analysis. This guide delves into its performance characteristics in key biological matrices—plasma, serum, and brain tissue—offering a valuable resource for assay development and validation.
Performance of this compound in Biological Matrices
The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and ensuring the reliability of quantitative methods. The following tables summarize the performance of this compound in plasma/serum and brain tissue based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.
Table 1: Performance of this compound in Human Plasma/Serum
| Parameter | Method | Linearity Range | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Quantification | LC-MS/MS | 10 - 25,000 pg/mL | 90-110 | < 10 | > 95 | [1] |
| Quantification | LC-MS/MS | 0.78 - 1000 ng/mL | 90-110 | < 10 | > 95 | [2] |
| Quantification | GC-MS | 100 - 8000 pg/0.3 mL | Not Reported | Not Reported | Not Reported | [3] |
Table 2: Performance of this compound in Rodent Brain Tissue
| Parameter | Method | Linearity Range | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Quantification | GC-MS | 250 - 8000 pg/100 mg | Not Reported | Not Reported | Not Reported | [3] |
| Quantification | GC/MS | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
Experimental Protocols
Detailed methodologies are critical for replicating and adapting these analytical methods. Below are representative protocols for the extraction and analysis of allopregnanolone using this compound as an internal standard.
Experimental Workflow for Allopregnanolone Quantification
Caption: A typical experimental workflow for quantifying allopregnanolone.
Protocol 1: Allopregnanolone Extraction from Human Plasma/Serum using Protein Precipitation
This method is favored for its simplicity and high throughput.
-
Sample Preparation: To 100 µL of plasma or serum, add a known amount of this compound solution.
-
Protein Precipitation: Add 300 µL of cold methanol to the sample.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.
Protocol 2: Allopregnanolone Extraction from Brain Tissue using Solid-Phase Extraction (SPE)
SPE is a more rigorous method that provides cleaner extracts, which is often necessary for complex matrices like brain tissue.
-
Tissue Homogenization: Homogenize a known weight of brain tissue (e.g., 100 mg) in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of this compound solution to the homogenate.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the brain homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the allopregnanolone and this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Allopregnanolone Signaling Pathway
Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its signaling pathway is crucial for understanding its physiological and pharmacological effects.
Caption: Allopregnanolone's synthesis and its modulation of the GABA-A receptor.
References
- 1. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low brain allopregnanolone levels mediate flattened circadian activity associated with memory impairments in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Limits of Detection and Quantification for Allopregnanolone Using Allopregnanolone-d4 as an Internal Standard: A Comparative Guide
In the realm of neurosteroid research and drug development, the precise and sensitive quantification of allopregnanolone is paramount. This guide provides a comparative analysis of various analytical methods for determining the limits of detection (LOD) and quantification (LOQ) of allopregnanolone, with a focus on the use of its deuterated analog, Allopregnanolone-d4, as an internal standard. The stability and similar physicochemical properties of this compound to the endogenous analyte make it an ideal choice for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring accurate and reliable measurements.
Comparative Performance of Analytical Methods for Allopregnanolone Quantification
The selection of an analytical method significantly impacts the achievable sensitivity for allopregnanolone quantification. The following table summarizes the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, highlighting the lower limit of quantification (LLOQ) achieved in different biological matrices.
| Analytical Method | Internal Standard | Biological Matrix | LLOQ (pg/mL) | Key Features |
| LC-MS/MS with Derivatization | This compound | Human Plasma | 10 | Derivatization with a quaternary aminooxy reagent enhances ionization efficiency.[1] |
| LC-MS/MS without Derivatization | This compound | Human Plasma | 500 | Direct analysis with a signal-to-noise ratio of ~10 at the LLOQ.[1] |
| LC-MS/MS with Derivatization | - | Human Plasma | 10 - 40 | Derivatization with 2-hydrazinopyridine.[2][3][4] |
| UHPLC-MS/MS | This compound | Human Serum | LLOQ values ranged from 0.90 to 28.46 nmol/L for a panel of steroids. | Utilizes a biphenyl column for separation.[5] |
| GC-MS with Derivatization | - | Human Serum & CSF | - | Achieved excellent chromatographic separation of pregnanolone isomers.[6] |
| LC-MS/MS | Isotopic Dilution | Cell Culture Medium | Functional sensitivity between 0.012 and 38 nmol/L for a 20-steroid panel. | Quantified by isotopic dilution.[7] |
Note: The limits of detection (LOD) are often not explicitly reported but are generally considered to be 2-3 times lower than the LLOQ. The LLOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of accuracy and precision.
Experimental Protocols
A robust and reliable method for the quantification of allopregnanolone is crucial for accurate results. Below is a generalized experimental protocol based on common practices in the field, utilizing LC-MS/MS with this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 100 µL of plasma sample, add the internal standard, this compound, to a final concentration of 2 ng/mL.[1]
-
Extraction: Add 1 mL of a hexane/ethyl acetate solvent mixture. Vortex for 10 minutes.
-
Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[8]
-
Drying: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization (Optional but Recommended for Higher Sensitivity)
-
Reconstitution: Reconstitute the dried extract in a solution containing a derivatizing agent such as Amplifex™ Keto reagent or 2-hydrazinopyridine.[1][2]
-
Incubation: Allow the reaction to proceed at room temperature or with gentle heating as per the reagent's protocol (e.g., 60°C for 1 hour).[1][8]
-
Dilution: Dilute the derivatized sample with a methanol/water mixture prior to injection.[1]
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is frequently used.[1]
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both allopregnanolone and this compound.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in establishing detection limits and selecting an appropriate internal standard, the following diagrams are provided.
Caption: Workflow for Establishing the Lower Limit of Quantification (LLOQ).
Caption: Rationale for Selecting a Stable Isotope-Labeled Internal Standard.
References
- 1. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma [ruidera.uclm.es]
- 4. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma. | Semantic Scholar [semanticscholar.org]
- 5. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A-novel-method-for-the-separation-and-measurement-of-allopregnanolone-and-other-pregnanolone-neurosteroids-in-cerebrospinal-fluid-and-serum [aesnet.org]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Allopregnanolone-d4: A Procedural Guide
Important Preliminary Steps:
Before proceeding with any disposal protocol, two actions are mandatory:
-
Consult the Manufacturer's Safety Data Sheet (SDS): The SDS provided by the supplier of your Allopregnanolone-d4 is the primary source of information regarding its specific hazards, handling, and disposal requirements.
-
Contact Your Institutional Environmental Health & Safety (EHS) Office: Your EHS department will provide guidance on the specific regulations and procedures for hazardous waste disposal at your institution, ensuring compliance with local, state, and federal laws.
General Disposal Procedures for this compound
The following steps are based on established best practices for the disposal of research-grade chemical waste and should be adapted to the specific requirements outlined in the product's SDS and your institution's EHS policies.
Step 1: Waste Identification and Segregation
-
Hazard Identification: Based on the SDS for Progesterone, a structurally similar compound, this compound should be handled as a hazardous substance, potentially carcinogenic and with reproductive toxicity.[1]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react violently or produce toxic gases.[2][3] Store waste in a designated "Satellite Accumulation Area" within the laboratory.[3]
Step 2: Preparing the Hazardous Waste Container
-
Container Compatibility: Use a waste container that is chemically compatible with this compound and any solvents used. The container must be in good condition, with a secure, leak-proof screw cap.[2][3]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste." The label must include the full chemical name ("this compound"), the concentration, and a list of all other constituents (e.g., solvents) with their approximate percentages.[4][5] The date the waste was first added to the container should also be recorded.
Step 3: Waste Accumulation
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves, and other contaminated materials in the designated solid hazardous waste container.
-
Liquid Waste: For solutions containing this compound, pour the waste into the designated liquid hazardous waste container using a funnel. Remove the funnel immediately after use and securely close the container.[6]
-
Container Management: Keep the hazardous waste container closed at all times, except when adding waste.[2][6] Store the container in a secondary containment bin to prevent spills.[2][5]
Step 4: Disposal of Empty Containers
-
Decontamination: To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent.[7]
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste in your liquid waste container.[2]
-
Final Disposal: After triple-rinsing and air-drying in a ventilated area (like a fume hood), the container's label must be completely removed or defaced before it can be disposed of in the regular trash or recycling, in accordance with institutional policy.[7]
Step 5: Arranging for Waste Pickup
-
Contact EHS: Once the waste container is full, or in accordance with your laboratory's regular schedule, contact your institution's EHS office to arrange for a hazardous waste pickup.[4] Do not transport hazardous waste yourself.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general laboratory guidelines provide some key metrics for hazardous waste management.
| Parameter | Guideline | Source |
| Maximum Lab Storage | Do not store more than 10 gallons of hazardous waste in your lab. | [2] |
| Container Headroom | Leave at least one-inch of headroom in liquid waste containers to allow for expansion. | [3] |
| Rinsate Volume | For triple-rinsing, each rinse should be approximately 5% of the container's volume. | |
| Partially Filled Container Holding Time | Partially filled containers may remain in a Satellite Accumulation Area for up to one year. | [3] |
| Full Container Removal | Full containers must be removed from the Satellite Accumulation Area within three days. | [3] |
Experimental Protocols
The disposal procedures outlined above are not based on a single experimental protocol but are a synthesis of standard operating procedures for hazardous waste management in a research laboratory setting. The key "protocol" is the Hazardous Waste Management Program established by your institution's EHS department, which is designed to comply with regulations from the Environmental Protection Agency (EPA) and other relevant authorities.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound waste.
Caption: Workflow for this compound Disposal.
Disclaimer: This information is intended as a general guide. Always prioritize the Safety Data Sheet provided by the manufacturer and your institution's specific Environmental Health & Safety procedures for the disposal of any chemical waste.
References
- 1. media.laballey.com [media.laballey.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Allopregnanolone-d4
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of Allopregnanolone-d4, a deuterated neurosteroid. Adherence to these protocols is essential to ensure the safety of researchers and the integrity of experimental outcomes. Allopregnanolone and its analogs are potent molecules that may pose health risks, including potential damage to fertility or an unborn child, necessitating stringent safety measures.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for all procedures involving this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Safety Goggles or Full-Face Shield | Must be worn at all times when handling the solid compound or solutions. Provides protection against splashes and airborne particles. Standard safety glasses are not sufficient. |
| Hand Protection | Double Gloving with Nitrile Gloves | Wear two pairs of nitrile gloves. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound or upon any suspected contamination. The inner glove provides a secondary layer of protection. Change gloves frequently. |
| Body Protection | Dedicated Laboratory Coat with Long Sleeves and Elastic Cuffs | The lab coat must be worn fully buttoned. It should be designated for work with potent compounds and laundered separately from personal clothing. Disposable gowns are recommended for procedures with a high risk of contamination. |
| Respiratory Protection | N95 or Higher-Rated Respirator | A respirator is required when handling the powdered form of this compound outside of a certified containment enclosure to prevent inhalation of airborne particles. Ensure proper fit testing and training for respirator use. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Guidance for Handling this compound
This section outlines the procedural workflow for the safe handling of this compound, from initial receipt to final disposal.
Pre-Handling and Preparation
-
Designated Work Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a ventilated balance enclosure. Access to this area should be restricted to authorized personnel.
-
Safety Data Sheet (SDS) Review: Before beginning any work, all personnel must read and understand the Safety Data Sheet for Allopregnanolone. While a specific SDS for the d4 version may not be available, the SDS for the parent compound provides essential safety information.
-
Gather Materials: Assemble all necessary equipment and supplies before handling the compound. This includes PPE, weighing paper or boats, spatulas, vials, solvents, and waste containers.
Weighing the Compound
-
Containment: Weighing of powdered this compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation and contamination of the surrounding lab environment.
-
Tare the Balance: Place a clean weighing vessel on the analytical balance and tare it.
-
Aliquoting: Carefully transfer the desired amount of this compound from the stock container to the tared weighing vessel using a clean spatula. Avoid creating dust.
-
Secure and Clean: Immediately and securely cap the stock container. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Solution Preparation
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Dissolution: Gently swirl or vortex the solution until the compound is fully dissolved. If necessary, sonication can be used to aid dissolution.
-
Labeling: Clearly label the container with the compound name (this compound), concentration, solvent, date of preparation, and the name of the researcher.
Post-Handling and Decontamination
-
Surface Decontamination: After each use, thoroughly decontaminate all work surfaces, equipment, and glassware that came into contact with this compound. Use a suitable solvent to wipe down surfaces, followed by a general laboratory disinfectant.
-
PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the lab coat or gown, and then the inner gloves. Dispose of all disposable PPE as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound must be segregated as hazardous pharmaceutical waste. This includes:
-
Unused or expired compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, vials, weighing paper, gloves, disposable lab coats).
-
-
Waste Containers: Use clearly labeled, leak-proof containers for hazardous waste. Solid and liquid waste should be collected in separate, compatible containers.
-
Disposal Procedure: Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal service. Do not pour any solutions containing this compound down the drain.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: this compound Signaling Pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
